Tridecanedioyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H58N7O19P3S |
|---|---|
Molecular Weight |
993.8 g/mol |
IUPAC Name |
13-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-13-oxotridecanoic acid |
InChI |
InChI=1S/C34H58N7O19P3S/c1-34(2,29(47)32(48)37-15-14-23(42)36-16-17-64-25(45)13-11-9-7-5-3-4-6-8-10-12-24(43)44)19-57-63(54,55)60-62(52,53)56-18-22-28(59-61(49,50)51)27(46)33(58-22)41-21-40-26-30(35)38-20-39-31(26)41/h20-22,27-29,33,46-47H,3-19H2,1-2H3,(H,36,42)(H,37,48)(H,43,44)(H,52,53)(H,54,55)(H2,35,38,39)(H2,49,50,51) |
InChI Key |
PRMQICCZYHIFFX-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of Tridecanedioyl-CoA for Metabolic Studies
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain dicarboxylic acids (DCAs) are important metabolites formed from the ω-oxidation of fatty acids. This pathway becomes particularly significant under conditions of high lipid load or when mitochondrial fatty acid β-oxidation is impaired[1]. Tridecanedioic acid (C13 DCA), also known as brassylic acid, is an odd-chain dicarboxylic acid that serves as a substrate for peroxisomal β-oxidation[2]. To investigate the enzymes and pathways involved in its metabolism, the activated form, Tridecanedioyl-CoA, is an indispensable tool.
The conversion of fatty acids to their acyl-CoA thioesters is the first and essential step for their metabolism, including catabolic and anabolic pathways[3]. The synthesis of these molecules is vital for studying CoA-dependent enzymes and pathways, and for use as standards in metabolomics[4]. This guide provides a detailed overview of the chemical synthesis, purification, and characterization of this compound, along with its metabolic context, to support researchers in the field of lipid metabolism.
Synthesis of this compound
The synthesis of acyl-CoA thioesters from the corresponding carboxylic acid is typically achieved by activating the carboxyl group, followed by reaction with the free sulfhydryl group of Coenzyme A (CoA). As Tridecanedioic acid has two carboxyl groups, the synthesis will primarily yield the mono-CoA ester under controlled conditions. Several chemical methods are available, including activation via acid chlorides, N-hydroxysuccinimide esters, or mixed anhydrides[5]. The mixed anhydride (B1165640) method is a widely used and effective approach that offers good yields.
In this method, the carboxylic acid is reacted with a chloroformate (e.g., ethyl chloroformate) in the presence of a base (e.g., triethylamine) to form a highly reactive mixed anhydride. This intermediate then readily reacts with the thiol group of Coenzyme A to form the desired thioester bond.
Chemical Reaction Pathway
The synthesis proceeds in two main steps:
-
Activation: Tridecanedioic acid is converted to a mixed anhydride intermediate.
-
Thioesterification: The activated acid reacts with Coenzyme A to form this compound.
Caption: Chemical synthesis of this compound via the mixed anhydride method.
Experimental Protocols
This section details the protocol for the chemical synthesis of Tridecanedioyl mono-CoA using the mixed anhydride method, followed by purification and characterization procedures.
Synthesis of Tridecanedioyl mono-CoA
This protocol is adapted from established methods for the synthesis of medium and long-chain acyl-CoAs[5].
Materials:
-
Tridecanedioic acid (Brassylic acid)
-
Coenzyme A (Trilithium salt hydrate)
-
Ethyl chloroformate
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Potassium phosphate, monobasic (KH₂PO₄)
-
Hydrochloric acid (HCl)
-
Ultrapure water
Procedure:
-
Dissolve Tridecanedioic Acid: In a glass vial, dissolve 10 mg of tridecanedioic acid in 1 mL of anhydrous THF. Place the vial on ice.
-
Form Mixed Anhydride: Add 1.5 equivalents of triethylamine to the solution. Then, slowly add 1.2 equivalents of ethyl chloroformate dropwise while stirring. Let the reaction proceed on ice for 30 minutes to form the mixed anhydride. A precipitate of triethylamine hydrochloride may form.
-
Prepare CoA Solution: In a separate vial, dissolve 20 mg of Coenzyme A trilithium salt in 2 mL of 0.5 M NaHCO₃ solution (pH ~8.0).
-
Thioesterification Reaction: Slowly add the mixed anhydride solution (from step 2) to the CoA solution (step 3) with vigorous stirring. The reaction is typically performed on ice and allowed to proceed for 1-2 hours.
-
Quench and Acidify: Stop the reaction by acidifying the mixture to pH 2-3 with 1 M HCl. This step ensures that any unreacted CoA is protonated.
-
Initial Purification: Extract the aqueous phase with an equal volume of diethyl ether three times to remove unreacted fatty acid and other organic-soluble impurities. The this compound will remain in the aqueous phase.
Purification by RP-HPLC
The synthesized this compound is purified from the aqueous phase using reverse-phase high-performance liquid chromatography (RP-HPLC).
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 75 mM KH₂PO₄, pH 4.9
-
Mobile Phase B: Acetonitrile (ACN)
Procedure:
-
Sample Preparation: Filter the acidified aqueous solution from the synthesis step through a 0.22 µm syringe filter.
-
Injection: Inject the filtered sample onto the C18 column.
-
Elution Gradient: Elute the sample using a binary gradient. A typical gradient might be:
-
0-5 min: 10% B
-
5-35 min: Linear gradient from 10% to 70% B
-
35-40 min: 70% B
-
40-45 min: Linear gradient from 70% to 10% B
-
45-50 min: 10% B (re-equilibration)
-
-
Detection and Collection: Monitor the eluent at 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of CoA. Collect the peak corresponding to this compound.
-
Desalting and Lyophilization: The collected fraction can be desalted using a solid-phase extraction (SPE) cartridge and then lyophilized to obtain a stable powder.
Characterization by LC-MS/MS
The identity and purity of the final product are confirmed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Procedure:
-
Reconstitute a small amount of the lyophilized product in the initial mobile phase.
-
Inject the sample into an LC-MS/MS system equipped with a C18 column and a triple quadrupole mass spectrometer.
-
Use positive electrospray ionization (ESI) mode.
-
Monitor for the precursor ion corresponding to the [M+H]⁺ of this compound and a characteristic product ion, often resulting from the neutral loss of the pantoic acid portion (neutral loss of 507 Da is common for acyl-CoAs)[6].
Quantitative Data
The following tables summarize representative quantitative data for the synthesis and analysis of long-chain dicarboxylyl-CoAs. The exact values for this compound may vary depending on specific reaction conditions and instrumentation.
Table 1: Representative Synthesis Yield and Purity
| Parameter | Typical Value | Notes |
|---|---|---|
| Starting Material | Tridecanedioic Acid | Purity >98% recommended. |
| Method | Mixed Anhydride | Yields can vary with other methods[5]. |
| Typical Yield | 40-60% | Based on the initial amount of Coenzyme A. |
| Purity (Post-HPLC) | >95% | Determined by UV absorbance at 260 nm and LC-MS. |
Table 2: Example LC-MS/MS Parameters for Analysis
| Parameter | Value | Reference |
|---|---|---|
| Ionization Mode | Positive ESI | [6] |
| Precursor Ion (Q1) | [M+H]⁺ | For this compound: m/z ~994.3 |
| Product Ion (Q3) | Varies | Often corresponds to neutral loss of 507 Da. |
| Collision Energy | 25-35 eV | Optimize for specific instrument.[7] |
| Column | C18 Reverse-Phase | High pH mobile phase can improve separation[6]. |
Experimental and Metabolic Workflows
Visualizing the overall process from synthesis to metabolic function is crucial for understanding the application of this compound.
Caption: Overall experimental workflow from synthesis to metabolic application.
Dicarboxylic acids like tridecanedioic acid are metabolized primarily in peroxisomes via β-oxidation[1]. The process begins with the activation of the DCA to its CoA ester by a dicarboxylyl-CoA synthetase. This is the molecule synthesized in this guide.
Caption: Activation and subsequent peroxisomal β-oxidation of Tridecanedioic Acid.
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic engineering for the production of dicarboxylic acids and diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US6562977B2 - Process for the preparation of mixed anhydrides - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
"enzymatic formation of Tridecanedioyl-CoA from tridecanedioic acid"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The activation of dicarboxylic acids (DCAs) to their corresponding acyl-CoA thioesters is a critical step for their subsequent metabolism, primarily through the peroxisomal β-oxidation pathway. This guide focuses on the enzymatic formation of Tridecanedioyl-CoA from tridecanedioic acid, a long-chain dicarboxylic acid. The reaction is catalyzed by a dicarboxylyl-CoA synthetase, an enzyme that facilitates the ATP-dependent ligation of coenzyme A to both carboxyl groups of the dicarboxylic acid. This document provides a comprehensive overview of the enzyme responsible, its characteristics, relevant quantitative data, a detailed experimental protocol for its activity assay, and a visualization of its place in the broader metabolic pathway.
The Core Reaction: Dicarboxylyl-CoA Synthetase
The enzymatic conversion of tridecanedioic acid to this compound is mediated by a dicarboxylyl-CoA synthetase. Research has identified such an enzyme in the microsomal fraction of rat liver, which is capable of activating a range of dicarboxylic acids (from C5 to C16).[1][2] This enzyme displays its highest activity with dodecanedioic acid (C12), a close structural analog of tridecanedioic acid (C13), suggesting that tridecanedioic acid is also a substrate for this enzyme.[1][2]
The reaction proceeds in a two-step mechanism common to acyl-CoA synthetases:
-
Adenylation: The dicarboxylic acid reacts with ATP to form a dicarboxylyl-AMP intermediate and pyrophosphate (PPi).
-
Thioesterification: Coenzyme A (CoA) attacks the intermediate, displacing AMP and forming the dicarboxylyl-CoA thioester.
The overall reaction can be summarized as: Tridecanedioic acid + 2 CoA + 2 ATP → this compound + 2 AMP + 2 PPi
This activation is essential for the subsequent catabolism of tridecanedioic acid via peroxisomal β-oxidation.[3][4]
Quantitative Data
| Substrate | Enzyme Source | Specific Activity | Optimal pH | Reference |
| Dodecanedioic acid (C12) | Rat Liver Microsomes | 2 µmol/min per g of liver | 6.5 | [1][2] |
| Dicarboxylic acids (C5-C16) | Rat Liver Microsomes | Active | 6.5 | [1][2] |
Metabolic Pathway
Following its formation, this compound enters the peroxisomal β-oxidation pathway. This pathway systematically shortens the dicarboxylic acid chain, producing acetyl-CoA and shorter-chain dicarboxylyl-CoAs in each cycle. The acetyl-CoA can then be utilized in various metabolic processes, including the citric acid cycle.
References
The Metabolic Journey of Tridecanedioyl-CoA: A Technical Guide for Researchers
For Immediate Release
An In-depth Exploration of the Tridecanedioyl-CoA Metabolic Pathway and its Intermediates for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the metabolic pathway of this compound, a long-chain dicarboxylic acid intermediate. Dicarboxylic acids are gaining increasing interest in the scientific community for their roles in cellular energy metabolism and their potential as therapeutic agents. This document details the enzymatic steps, subcellular localization, and regulatory mechanisms governing the breakdown of this compound, offering valuable insights for researchers in metabolic diseases and drug discovery.
Introduction to Dicarboxylic Acid Metabolism
Long-chain dicarboxylic acids are metabolites formed through the ω-oxidation of fatty acids, a process that introduces a second carboxylic acid group at the terminal methyl end. This conversion primarily occurs in the endoplasmic reticulum and is catalyzed by enzymes of the cytochrome P450 family (CYP4A subfamily)[1][2]. The resulting dicarboxylic acids, such as tridecanedioic acid, are then activated to their coenzyme A (CoA) esters, like this compound, for subsequent degradation.
The breakdown of dicarboxylic acyl-CoAs proceeds primarily through a β-oxidation pathway, which shares similarities with the well-characterized β-oxidation of monocarboxylic fatty acids. However, a key distinction is the primary site of this process. While mitochondrial β-oxidation is the main route for most fatty acids, the β-oxidation of dicarboxylic acids is predominantly carried out in peroxisomes[1][2]. This peroxisomal pathway serves as a crucial alternative route for fatty acid catabolism, especially under conditions of high lipid load or when mitochondrial β-oxidation is impaired[1].
The this compound Metabolic Pathway
The metabolic degradation of this compound involves a cyclical series of enzymatic reactions that shorten the acyl chain by two carbons in each cycle, releasing acetyl-CoA. As tridecanedioic acid is a C13 dicarboxylic acid, its β-oxidation will generate a unique set of intermediates.
Key Intermediates in the Peroxisomal β-Oxidation of this compound:
-
This compound (C13-diCoA): The initial substrate for the pathway.
-
3-Hydroxythis compound: Formed by the hydration of the double bond introduced in the first step.
-
3-Ketothis compound: Generated by the oxidation of the hydroxyl group.
-
Undecanedioyl-CoA (C11-diCoA) and Acetyl-CoA: Products of the thiolytic cleavage of 3-ketothis compound.
-
Nonanedioyl-CoA (C9-diCoA): Formed after the second round of β-oxidation.
-
Heptanedioyl-CoA (C7-diCoA): Generated in the third round.
-
Pimelyl-CoA (C7-diCoA): Another name for Heptanedioyl-CoA.
-
Glutaryl-CoA (C5-diCoA): Produced after the fourth round.
-
Succinyl-CoA (C4-diCoA) and Acetyl-CoA: The final products of the pathway. Succinyl-CoA can then enter the tricarboxylic acid (TCA) cycle.
This pathway highlights the anaplerotic potential of odd-chain dicarboxylic acid metabolism, as it replenishes TCA cycle intermediates.
Metabolic pathway of this compound.
Quantitative Data on Metabolic Intermediates
While the qualitative pathway is well-understood, comprehensive quantitative data on the tissue-specific concentrations of this compound and its downstream intermediates are currently limited in publicly available literature. However, studies on related dicarboxylic acids and general acyl-CoA profiling provide valuable context. The tables below summarize relevant quantitative data found in the literature. It is important to note that these values can vary significantly based on the species, tissue, and physiological state.
Table 1: Acyl-CoA Concentrations in Rat Liver
| Acyl-CoA Species | Concentration (nmol/g wet weight) | Reference |
| Acetyl-CoA | 0.03 - 0.14 | |
| Malonyl-CoA | ~0.005 - 0.03 | |
| Total Acid-Soluble CoA | 0.20 - 0.59 | |
| Total Acid-Insoluble CoA | 0.08 - 0.23 |
Table 2: Acyl-CoA Concentrations in Rat Heart
| Acyl-CoA Species | Condition | Concentration (nmol/g dry weight) | Reference |
| Malonyl-CoA | Control | 10.0 ± 0.7 | |
| Dichloroacetate-treated | 14.0 ± 0.6 | ||
| Acetyl-CoA | Control | ~3 | |
| Dichloroacetate-treated | ~5 |
Note: The data presented are from studies on related metabolites and are intended to provide a general framework for expected concentration ranges. Specific quantification of this compound and its intermediates is an area for future research.
Experimental Protocols for the Analysis of Dicarboxylic Acyl-CoAs
The quantification of dicarboxylic acyl-CoAs from biological samples is a challenging analytical task due to their low abundance and chemical properties. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose, offering high sensitivity and specificity. Below is a generalized protocol that can be adapted for the analysis of this compound and its intermediates.
Sample Preparation and Extraction
-
Tissue Homogenization: Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity. Homogenize the frozen tissue in a suitable ice-cold extraction solvent, such as 10% trichloroacetic acid (TCA) or an acetonitrile (B52724)/methanol (B129727)/water mixture.
-
Internal Standards: Add a mixture of stable isotope-labeled internal standards (e.g., ¹³C-labeled acyl-CoAs) to the homogenization buffer to correct for extraction losses and matrix effects.
-
Deproteinization and Extraction: Centrifuge the homogenate at a high speed (e.g., 15,000 x g) at 4°C to pellet proteins and cellular debris.
-
Solid-Phase Extraction (SPE): The resulting supernatant containing the acyl-CoAs can be further purified and concentrated using a C18 SPE cartridge.
-
Condition the cartridge with methanol and then equilibrate with water.
-
Load the sample supernatant.
-
Wash the cartridge with an acidic solution (e.g., 2% formic acid) to remove polar impurities.
-
Elute the acyl-CoAs with a basic methanol or acetonitrile solution (e.g., 2% ammonium (B1175870) hydroxide (B78521) in methanol).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase.
LC-MS/MS Analysis
-
Chromatographic Separation: Separate the acyl-CoAs using a reversed-phase C18 column with a gradient elution.
-
Mobile Phase A: Water with an additive such as ammonium acetate (B1210297) or formic acid.
-
Mobile Phase B: Acetonitrile or methanol with the same additive.
-
A typical gradient would start with a low percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.
-
-
Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Employ Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: For each dicarboxylic acyl-CoA, specific precursor-to-product ion transitions need to be determined. A common fragmentation pattern for acyl-CoAs involves the neutral loss of the phosphopantetheine moiety (507 Da).
-
Workflow for dicarboxylic acyl-CoA analysis.
Regulation of this compound Metabolism
The metabolism of dicarboxylic acids is tightly regulated, primarily at the transcriptional level. The key regulator is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that acts as a transcription factor.
PPARα Signaling Pathway:
-
Ligand Activation: Long-chain fatty acids and their derivatives, including dicarboxylic acids, can act as ligands for PPARα.
-
Heterodimerization: Upon ligand binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: The PPARα-RXR heterodimer binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.
-
Gene Transcription: This binding event recruits coactivator proteins and initiates the transcription of genes encoding enzymes involved in both ω-oxidation (e.g., CYP4A family) and peroxisomal β-oxidation (e.g., Acyl-CoA Oxidase 1 - ACOX1).
This regulatory mechanism ensures a coordinated upregulation of the entire dicarboxylic acid metabolic pathway in response to an increased fatty acid load, thereby enhancing the cell's capacity to catabolize these lipids.
PPARα signaling pathway.
Conclusion and Future Directions
The metabolic pathway of this compound represents an important, yet under-quantified, aspect of cellular lipid metabolism. Its degradation through peroxisomal β-oxidation provides an alternative energy source and contributes to the anaplerotic replenishment of TCA cycle intermediates. The transcriptional regulation of this pathway by PPARα highlights its integration into the broader network of fatty acid homeostasis.
For researchers and drug development professionals, a deeper understanding of this pathway could open new avenues for therapeutic intervention in metabolic disorders characterized by lipid overload and mitochondrial dysfunction. Future research should focus on obtaining precise quantitative data on the intermediates of this compound metabolism in various tissues and disease states. Furthermore, elucidating the specific signaling roles of these dicarboxylic acyl-CoAs beyond their metabolic function will be a critical next step in unraveling their full physiological significance. The development of targeted and validated analytical methods will be paramount to achieving these goals.
References
The Peroxisomal Journey of Tridecanedioyl-CoA: A Technical Guide to its Metabolic Functions and Investigative Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tridecanedioyl-CoA, the coenzyme A derivative of the 13-carbon dicarboxylic acid, tridecanedioic acid, is an intermediate in the peroxisomal β-oxidation of odd-chain dicarboxylic acids. While less studied than its even-chain counterparts, its metabolism is integral to cellular lipid homeostasis and energy balance, particularly under conditions of metabolic stress. This technical guide provides a comprehensive overview of the potential functions of this compound within peroxisomal metabolism, detailed experimental protocols for its investigation, and its plausible role in cellular signaling. The information presented herein is synthesized from established knowledge of dicarboxylic acid metabolism and provides a framework for future research into this specific acyl-CoA species.
Introduction: The Significance of Dicarboxylic Acids in Peroxisomal Metabolism
Dicarboxylic acids (DCAs) are generated from the ω-oxidation of monocarboxylic fatty acids in the endoplasmic reticulum, a pathway that becomes significant when mitochondrial β-oxidation is overloaded or impaired.[1][2] These DCAs are subsequently transported to peroxisomes for chain shortening via the β-oxidation pathway.[3][4] This process is crucial for detoxifying excess fatty acids and providing alternative energy substrates.[5] In peroxisomal disorders such as Zellweger syndrome, where peroxisome biogenesis is defective, the accumulation of very-long-chain fatty acids and dicarboxylic acids is a key pathological hallmark. This compound, as an intermediate in the metabolism of odd-chain dicarboxylic acids, plays a role in this essential metabolic pathway.
The Peroxisomal β-Oxidation of this compound
The degradation of this compound in peroxisomes is presumed to follow the canonical β-oxidation spiral, involving a series of enzymatic reactions that sequentially shorten the acyl-chain.
Enzymatic Cascade
The key enzymes involved in the peroxisomal β-oxidation of dicarboxylyl-CoAs have been identified, and their roles are well-characterized for even-chain substrates. By analogy, the metabolism of this compound is expected to be catalyzed by the following enzymes:
-
Acyl-CoA Oxidase (ACOX): Specifically, the straight-chain acyl-CoA oxidase (ACOX1) is responsible for the initial dehydrogenation of straight-chain dicarboxylyl-CoAs. This step introduces a double bond and produces hydrogen peroxide.
-
L-Bifunctional Protein (L-BP; EHHADH): This enzyme exhibits both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities and is believed to be a major player in the β-oxidation of dicarboxylic acids.
-
D-Bifunctional Protein (D-BP; HSD17B4): While also possessing hydratase and dehydrogenase activities, its role in straight-chain DCA metabolism is thought to be less prominent than that of L-BP.
-
Peroxisomal Thiolases: The final step of thiolytic cleavage is likely carried out by either 3-ketoacyl-CoA thiolase (ACAA1) or sterol carrier protein X (SCPx). This reaction releases a molecule of acetyl-CoA and a chain-shortened dicarboxylyl-CoA.
The pathway for the peroxisomal β-oxidation of this compound is depicted in the following diagram:
References
- 1. Production of Odd-Carbon Dicarboxylic Acids in Escherichia coli Using an Engineered Biotin-Fatty Acid Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Tridecanedioyl-CoA in Dicarboxylic Aciduria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicarboxylic aciduria, the abnormal urinary excretion of dicarboxylic acids, is a key biochemical indicator of underlying defects in fatty acid oxidation. These disorders, which can have severe clinical consequences, disrupt the body's ability to utilize fats for energy, particularly during periods of fasting or metabolic stress. This technical guide provides an in-depth exploration of the role of dicarboxylic acids, with a specific focus on the metabolism of tridecanedioic acid and its activated form, Tridecanedioyl-CoA. While quantitative data for tridecanedioic acid in patient populations is not extensively documented in the literature, this guide extrapolates from the established principles of odd-chain fatty acid and dicarboxylic acid metabolism to delineate its putative role. We present detailed metabolic pathways, experimental protocols for dicarboxylic acid analysis, and diagnostic workflows to aid researchers and clinicians in understanding, diagnosing, and developing therapeutic strategies for these complex metabolic disorders.
Introduction to Dicarboxylic Aciduria
Dicarboxylic aciduria is a metabolic condition characterized by the presence of elevated levels of dicarboxylic acids in the urine.[1][2] In healthy individuals, fatty acid β-oxidation in the mitochondria is the primary pathway for energy production from fats. However, when this pathway is impaired due to genetic defects in specific enzymes, an alternative pathway, ω-oxidation, is upregulated.[3] This pathway converts fatty acids into dicarboxylic acids in the endoplasmic reticulum.[4] These dicarboxylic acids are then transported to peroxisomes and mitochondria for further metabolism via β-oxidation.[5][6] A defect in mitochondrial β-oxidation leads to an accumulation of dicarboxylic acids, which are then excreted in the urine.
Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is one of the most common inborn errors of metabolism associated with dicarboxylic aciduria.[7][8] In individuals with MCAD deficiency, the inability to metabolize medium-chain fatty acids leads to a characteristic pattern of C6-C10 dicarboxylic aciduria.[9]
Metabolic Pathways
Formation of this compound via ω-Oxidation
Tridecanedioic acid, a 13-carbon dicarboxylic acid, is formed from tridecanoic acid through the ω-oxidation pathway. This process occurs in the smooth endoplasmic reticulum and involves a series of enzymatic reactions:
-
Hydroxylation: The terminal methyl group (ω-carbon) of tridecanoic acid is hydroxylated by a cytochrome P450 monooxygenase.
-
Oxidation to Aldehyde: The resulting ω-hydroxy fatty acid is then oxidized to an aldehyde by alcohol dehydrogenase.
-
Oxidation to Carboxylic Acid: Finally, the aldehyde is oxidized to a carboxylic acid by aldehyde dehydrogenase, forming tridecanedioic acid.[4]
This dicarboxylic acid is then activated to this compound before it can be further metabolized.
Peroxisomal β-Oxidation of this compound
Dicarboxylic acids, including this compound, are primarily metabolized in the peroxisomes.[10][11] The β-oxidation of odd-chain dicarboxylic acids like this compound proceeds through a series of cycles, each removing two carbons in the form of acetyl-CoA. Due to its odd number of carbons, the final cycle yields one molecule of propionyl-CoA and one molecule of acetyl-CoA.[12]
The enzymatic steps in each cycle of peroxisomal β-oxidation are:
-
Dehydrogenation: Catalyzed by acyl-CoA oxidase.
-
Hydration: Catalyzed by enoyl-CoA hydratase.
-
Dehydrogenation: Catalyzed by 3-hydroxyacyl-CoA dehydrogenase.
-
Thiolytic Cleavage: Catalyzed by β-ketothiolase.
Data Presentation
While specific quantitative data for urinary tridecanedioic acid in dicarboxylic aciduria patients is scarce in the literature, the table below presents typical findings for other dicarboxylic acids in patients with MCAD deficiency compared to healthy controls. These values are generally reported in relation to creatinine (B1669602) to normalize for urine concentration.
| Dicarboxylic Acid | Patient Group | Urinary Concentration (mmol/mol creatinine) | Reference |
| Adipic Acid (C6) | MCAD Deficiency | Significantly Elevated | |
| Suberic Acid (C8) | MCAD Deficiency | Significantly Elevated | |
| Sebacic Acid (C10) | MCAD Deficiency | Significantly Elevated | |
| Dodecanedioic Acid (C12) | MCAD Deficiency | Elevated | |
| Adipic Acid (C6) | Healthy Controls | Low to Undetectable | [13] |
| Suberic Acid (C8) | Healthy Controls | Low to Undetectable | [13] |
| Sebacic Acid (C10) | Healthy Controls | Low to Undetectable | [13] |
| Dodecanedioic Acid (C12) | Healthy Controls | Low to Undetectable | [13] |
Experimental Protocols
The analysis of urinary organic acids is crucial for the diagnosis of dicarboxylic aciduria. Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust method for this purpose.
Protocol for Urinary Organic Acid Analysis by GC-MS
This protocol outlines the key steps for the extraction, derivatization, and analysis of urinary organic acids.
4.1.1. Materials
-
Urine sample
-
Internal standard solution (e.g., a stable isotope-labeled dicarboxylic acid)
-
Sodium chloride
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Diethyl ether
-
Pyridine
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Nitrogen gas supply
-
Centrifuge
-
GC-MS instrument
4.1.2. Sample Preparation and Extraction
-
Thaw the frozen urine sample to room temperature.
-
Centrifuge the urine sample to remove any sediment.
-
To a glass tube, add a specific volume of urine (normalized to creatinine concentration).
-
Add the internal standard solution.
-
Add sodium chloride to saturate the aqueous phase.
-
Acidify the sample with HCl.
-
Perform a two-step liquid-liquid extraction with ethyl acetate followed by diethyl ether. Vortex thoroughly after each addition and centrifuge to separate the phases.
-
Combine the organic layers in a new tube.
4.1.3. Derivatization [14]
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in pyridine.
-
Add BSTFA with 1% TMCS to the reconstituted sample.
-
Cap the vial tightly and heat at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to allow for complete derivatization of the organic acids to their trimethylsilyl (B98337) (TMS) esters.
4.1.4. GC-MS Analysis [15]
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., a non-polar or semi-polar column) and a temperature program that allows for the separation of the various organic acids.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range appropriate for the detection of the TMS derivatives of dicarboxylic acids.
4.1.5. Data Analysis
-
Identify the dicarboxylic acids based on their retention times and mass spectra by comparing them to a library of known compounds.
-
Quantify the analytes by integrating the peak areas and comparing them to the peak area of the internal standard.
Diagnostic Workflow for Dicarboxylic Aciduria
The differential diagnosis of dicarboxylic aciduria involves a multi-step process that combines clinical evaluation with biochemical analyses.
A clinical suspicion of a fatty acid oxidation disorder, often triggered by episodes of hypoketotic hypoglycemia, prompts a urinary organic acid analysis.[2] If elevated levels of dicarboxylic acids are detected, a plasma acylcarnitine profile is typically performed.[4] The pattern of elevated acylcarnitines can be highly suggestive of a specific enzyme deficiency. For example, a prominent elevation of octanoylcarnitine (B1202733) (C8) is characteristic of MCAD deficiency.[7] The definitive diagnosis is then confirmed by enzyme assays in cultured fibroblasts or by molecular genetic testing to identify pathogenic variants in the corresponding gene.[16]
Conclusion
This compound, derived from the ω-oxidation of tridecanoic acid, is a theoretical metabolite in the complex landscape of dicarboxylic aciduria. While its direct quantitative measurement in patient samples is not a current focus of routine clinical diagnostics, understanding its metabolism within the framework of odd-chain dicarboxylic acid oxidation provides valuable insights into the pathophysiology of fatty acid oxidation disorders. The established analytical methods, such as GC-MS, are powerful tools for the diagnosis and monitoring of these conditions by profiling a broader range of dicarboxylic acids. Further research, potentially utilizing advanced mass spectrometry techniques, may in the future elucidate the specific role and quantitative significance of this compound and other odd-chain dicarboxylic acids in various forms of dicarboxylic aciduria, paving the way for more targeted diagnostic and therapeutic approaches.
References
- 1. mdpi.com [mdpi.com]
- 2. The differential diagnosis of dicarboxylic aciduria [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of urinary metabolites in patients with dicarboxylic aciduria for differential diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity [jci.org]
- 6. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinction of dicarboxylic aciduria due to medium-chain triglyceride feeding from that due to abnormal fatty acid oxidation and fasting in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The differential diagnosis of dicarboxylic aciduria | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-Hydroxydicarboxylic aciduria: A distinctive type of intermittent dicarboxylic aciduria of possible diagnostic significance (1987) | R. J. Pollitt | 31 Citations [scispace.com:443]
- 13. Urinary dicarboxylic acids in Reye syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Deconvolution gas chromatography/mass spectrometry of urinary organic acids--potential for pattern recognition and automated identification of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
"LC-MS/MS method for Tridecanedioyl-CoA quantification"
An LC-MS/MS method for the sensitive and specific quantification of Tridecanedioyl-CoA is critical for researchers and scientists in the fields of metabolic research and drug development. This application note provides a detailed protocol for the analysis of this compound in biological matrices, leveraging the common fragmentation patterns of acyl-CoAs.
Application Note
Introduction
This compound is a long-chain dicarboxylic acyl-Coenzyme A ester. The quantification of specific acyl-CoAs is essential for understanding cellular metabolism and the pathophysiology of various metabolic diseases. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for the accurate measurement of low-abundance acyl-CoAs in complex biological samples.[1] This method is based on a robust sample preparation procedure and optimized LC-MS/MS parameters for the targeted analysis of this compound.
Principle of the Method
The method employs a sample preparation step to extract acyl-CoAs and remove proteins.[2] The extract is then subjected to liquid chromatography for the separation of this compound from other analytes. The quantification is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions are selected based on the specific fragmentation of the this compound precursor ion into characteristic product ions. A common fragmentation pattern for all acyl-CoA species involves the neutral loss of the 3'-phospho-adenosine-5'-diphosphate moiety (507 Da).[3][4][5][6]
Experimental Protocols
1. Sample Preparation (Protein Precipitation and Extraction)
This protocol is adapted from methods using sulfosalicylic acid (SSA) for deproteinization, which has been shown to be effective for the extraction of acyl-CoAs without the need for solid-phase extraction.[2][7]
-
Materials:
-
5% (w/v) Sulfosalicylic acid (SSA) in water, ice-cold.
-
Internal Standard (IS) solution (e.g., C17-CoA, 1 µM in water).
-
Biological sample (e.g., tissue homogenate, cell lysate).
-
Microcentrifuge tubes.
-
Centrifuge capable of 4°C and >15,000 x g.
-
-
Procedure:
-
To 100 µL of biological sample in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 400 µL of ice-cold 5% SSA.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Liquid Chromatography Parameters:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
Time (min) %B 0.0 2 2.0 2 10.0 98 12.0 98 12.1 2 | 15.0 | 2 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow Rates: Optimized for the specific instrument.
-
MRM Transitions: The precursor ion (Q1) for this compound is its [M+H]⁺. The product ion (Q3) is derived from the characteristic neutral loss of 507 Da.[3][4]
-
Data Presentation
Table 1: Calculated MRM Transitions for this compound and a Suggested Internal Standard.
| Analyte | Formula | Molecular Weight | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) [M-507+H]⁺ | Collision Energy (eV) |
| This compound | C34H60N7O18P3S | 1011.88 | 1012.9 | 505.9 | To be optimized |
| C17-CoA (Internal Standard) | C38H68N7O17P3S | 1035.98 | 1037.0 | 530.0 | To be optimized |
Table 2: Example Calibration Curve Data for this compound.
| Concentration (nM) | Peak Area Ratio (Analyte/IS) |
| 1 | Value |
| 5 | Value |
| 10 | Value |
| 50 | Value |
| 100 | Value |
| 500 | Value |
| 1000 | Value |
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocol for Solid-Phase Extraction of Tridecanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridecanedioyl-CoA is a long-chain dicarboxylic acyl-coenzyme A thioester. Accurate quantification of specific acyl-CoAs is crucial for understanding cellular metabolism and the pathophysiology of various metabolic disorders. Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex biological matrices prior to downstream analysis such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS).[1][2][3] This document provides a detailed protocol for the solid-phase extraction of long-chain acyl-CoAs, which can be adapted for this compound, from tissue samples. The method is based on established procedures for long-chain acyl-CoA extraction and purification.[1][2]
Principle of the Method
This protocol employs a weak anion exchange (WAX) solid-phase extraction methodology. The negatively charged phosphate (B84403) groups of the Coenzyme A moiety of this compound bind to the positively charged functional groups of the WAX sorbent under acidic to neutral pH conditions. Interfering compounds that are neutral or positively charged are washed away. The target analyte, this compound, is then eluted by a solvent mixture that disrupts the ionic interaction.
Materials and Reagents
-
SPE Cartridges: Weak anion exchange (WAX) SPE columns, such as those with 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel.
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9.
-
Extraction Solvent: Acetonitrile (B52724) (ACN) and Isopropanol (IPA).
-
Conditioning/Wash Solvent: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).
-
Elution Solvent: Methanol/250 mM Ammonium Formate (4:1, v/v).
-
Internal Standard: Heptadecanoyl-CoA or another appropriate long-chain acyl-CoA standard.
-
Nitrogen gas for sample drying.
-
Glass homogenizer.
-
Centrifuge.
-
SPE vacuum manifold.
Experimental Protocol
A detailed step-by-step methodology for the solid-phase extraction of this compound is provided below.
Sample Preparation and Homogenization
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize the tissue thoroughly until a uniform suspension is achieved.
-
Add 2-propanol and homogenize again.
-
Transfer the homogenate to a centrifuge tube.
Liquid-Liquid Extraction
-
Add acetonitrile (ACN) to the tissue homogenate. A common ratio is 3 parts ACN to 1 part 2-propanol/buffer mixture.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at a high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.
-
Carefully collect the supernatant containing the acyl-CoAs.
Solid-Phase Extraction (SPE)
The following steps should be performed using a vacuum manifold.
-
Column Conditioning:
-
Condition the WAX SPE column with 1 mL of the Conditioning/Wash Solvent (Acetonitrile/Isopropanol/Water/Acetic Acid; 9:3:4:4, v/v/v/v). This step protonates the pyridyl functional group, enabling it to function as an anion exchanger.
-
Allow the solvent to pass through the column completely.
-
-
Sample Loading:
-
Load the supernatant from the liquid-liquid extraction step onto the conditioned SPE column.
-
Apply a gentle vacuum to allow the sample to pass through the column at a slow, dropwise rate.
-
-
Washing:
-
Wash the SPE column with 1 mL of the Conditioning/Wash Solvent to remove any unbound and weakly bound impurities.
-
Apply a vacuum to dry the column thoroughly after the wash step.
-
-
Elution:
-
Place a clean collection tube in the manifold.
-
Elute the bound this compound and other acyl-CoAs with 2 mL of the Elution Solvent (Methanol/250 mM Ammonium Formate; 4:1, v/v).
-
Collect the eluate.
-
Sample Concentration
-
Dry the collected eluate under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried residue in a suitable solvent (e.g., mobile phase for HPLC analysis) to the desired final volume for analysis.
Data Presentation
The recovery of long-chain acyl-CoAs can be influenced by the tissue type and the specific protocol used. The following table summarizes reported recovery rates from similar methodologies.
| Analyte Class | Tissue Type | Extraction Recovery (%) | SPE Recovery (%) | Overall Recovery (%) | Reference |
| Long-Chain Acyl-CoAs | Rat Liver | 93 - 104 | 83 - 90 | ~77 - 94 | |
| Long-Chain Acyl-CoAs | Various Tissues | Not specified | Not specified | 70 - 80 |
Note: These values are for general long-chain acyl-CoAs and may vary for this compound. It is recommended to perform recovery experiments using a this compound standard to determine the efficiency of the extraction for this specific analyte.
Experimental Workflow Diagram
References
- 1. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Utilizing Tridecanedioyl-CoA in Acyl-CoA Dehydrogenase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA dehydrogenases (ACADs) are a family of mitochondrial flavoenzymes that catalyze the initial α,β-dehydrogenation step in fatty acid and branched-chain amino acid metabolism.[1] Deficiencies in these enzymes are linked to several inherited metabolic disorders. The study of ACADs often involves in vitro enzyme assays to determine substrate specificity, enzyme kinetics, and the effects of potential therapeutic agents. Dicarboxylic acids have emerged as important substrates for ACADs, particularly in the context of alternative fuel sources for mitochondrial metabolism.[2][3]
Tridecanedioyl-CoA, a 13-carbon dicarboxylyl-CoA, represents an odd-chain dicarboxylic acid substrate. Its metabolism is of interest for understanding the flexibility of the β-oxidation pathway and its potential anaplerotic contribution to the Krebs cycle through the generation of propionyl-CoA. These notes provide detailed protocols for the use of this compound as a substrate in two common acyl-CoA dehydrogenase assays: the Electron Transfer Flavoprotein (ETF) fluorescence reduction assay and a spectrophotometric assay using an artificial electron acceptor.
General Considerations
Substrate Preparation: this compound
Enzyme Sources
Purified recombinant human or other mammalian ACADs (e.g., MCAD, LCAD, VLCAD) are ideal for these assays to ensure specificity. These can be expressed in and purified from E. coli. Alternatively, mitochondrial fractions isolated from tissues can be used, though results will reflect the combined activity of all ACADs present.
Data Presentation: Acyl-CoA Dehydrogenase Activity with Dicarboxylyl-CoA Substrates
While specific kinetic data for this compound is not extensively published, the following table summarizes the relative activities of various human recombinant ACADs with even-chain dicarboxylyl-CoA substrates, which can serve as a predictive baseline for experiments with this compound.[2][8] It is anticipated that this compound will also serve as a substrate, likely for MCAD and potentially LCAD.
| Acyl-CoA Dehydrogenase | Substrate | Relative Activity (%) | Reference |
| MCAD | Adipoyl-CoA (C6) | ~20% (compared to Octanoyl-CoA) | [2][8] |
| Dodecanedioyl-CoA (C12) | ~28% (compared to Octanoyl-CoA) | [2][8] | |
| LCAD | Dodecanedioyl-CoA (C12) | ~72% (compared to Palmitoyl-CoA) | [2] |
| VLCAD | Dodecanedioyl-CoA (C12) | ~4% (compared to Palmitoyl-CoA) | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general methods for chemo-enzymatic synthesis of acyl-CoAs.[6][7]
Materials:
-
Tridecanedioic acid
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)
-
Coenzyme A (CoA) lithium salt
-
ATP, disodium (B8443419) salt
-
MgCl2
-
Tris-HCl buffer (pH 8.0)
-
Dithiothreitol (DTT)
-
HPLC system for purification
Procedure:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 8.0
-
10 mM MgCl2
-
5 mM ATP
-
1 mM DTT
-
2 mM Coenzyme A
-
1 mM Tridecanedioic acid
-
Acyl-CoA Synthetase (concentration to be optimized based on enzyme activity)
-
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
Monitor the reaction progress by HPLC, observing the formation of the this compound peak and the disappearance of the CoA peak.
-
Purify the this compound from the reaction mixture using reverse-phase HPLC.
-
Lyophilize the purified product and store at -80°C.
-
Determine the concentration of the synthesized this compound spectrophotometrically by measuring the absorbance at 260 nm (ε = 21,000 M⁻¹cm⁻¹ for the adenine (B156593) moiety of CoA).
Protocol 2: ETF Fluorescence Reduction Assay
This is considered the gold standard for measuring ACAD activity, as it uses the natural electron acceptor, ETF.[9][10] The assay can be performed in a cuvette-based fluorometer or adapted for a microplate format.[9]
Materials:
-
Purified recombinant ACAD enzyme (MCAD, LCAD, or VLCAD)
-
Purified recombinant porcine ETF
-
This compound solution
-
Potassium phosphate (B84403) buffer (pH 7.6)
-
For anaerobic conditions (optional but recommended for highest accuracy): Glucose, Glucose Oxidase, Catalase
Procedure (Microplate Format):
-
Prepare a reaction buffer containing 50 mM potassium phosphate, pH 7.6. For enzymatic deoxygenation, supplement the buffer with 10 mM glucose, 1 U/mL glucose oxidase, and 10 U/mL catalase.[9]
-
In a 96-well microplate, add the following to each well for a final volume of 200 µL:[11]
-
Incubate the plate at 32°C for 5-10 minutes to allow for deoxygenation if using the enzymatic system.
-
Initiate the reaction by adding this compound to a final concentration of 25 µM.[11]
-
Immediately begin monitoring the decrease in ETF fluorescence using a microplate reader with excitation at ~340 nm and emission at ~490 nm.[9]
-
Record the fluorescence signal over time (e.g., every 15 seconds for 5 minutes).
-
The rate of the reaction is determined from the linear portion of the fluorescence decay curve.
Protocol 3: Spectrophotometric Assay with Ferricenium Hexafluorophosphate (B91526)
This assay uses an artificial electron acceptor, ferricenium hexafluorophosphate, which is reduced by the ACAD enzyme. The reduction of the ferricenium ion can be monitored spectrophotometrically.[12][13] This method has the advantage of being performed aerobically.[12]
Materials:
-
Purified recombinant ACAD enzyme (MCAD, LCAD, or VLCAD)
-
This compound solution
-
Ferricenium hexafluorophosphate
Procedure:
-
Prepare a fresh solution of 250 µM ferricenium hexafluorophosphate in 100 mM HEPES buffer, pH 7.6.[14]
-
In a quartz cuvette, add the following to a final volume of 1 mL:
-
HEPES buffer
-
250 µM Ferricenium hexafluorophosphate
-
Purified ACAD enzyme (concentration to be optimized, typically in the nanomolar range)
-
-
Place the cuvette in a spectrophotometer and set the wavelength to 300 nm.
-
Record the baseline absorbance.
-
Initiate the reaction by adding this compound to a final concentration of 25-100 µM.
-
Monitor the decrease in absorbance at 300 nm over time. The rate of the reaction is proportional to the rate of absorbance change (ε₃₀₀ = 4,300 M⁻¹cm⁻¹ for ferricenium).[14]
Visualizations
Caption: β-oxidation pathway for this compound.
Caption: ETF fluorescence reduction assay workflow.
Caption: Spectrophotometric assay workflow.
References
- 1. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of mitochondrial acyl-CoA dehydrogenases in the metabolism of dicarboxylic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of Novel Acyl Coenzyme A Dehydrogenases Involved in Bacterial Steroid Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Enzymatic Synthesis of Radiolabeled Tridecanedioyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tridecanedioyl-CoA is a long-chain dicarboxylyl-coenzyme A thioester. Long-chain dicarboxylyl-CoAs are important metabolic intermediates. The ability to synthesize radiolabeled forms of these molecules is crucial for a variety of research applications, including metabolic flux analysis, enzyme activity assays, and as tracers in drug discovery and development. This document provides a detailed protocol for the in vitro enzymatic synthesis of radiolabeled this compound.
The synthesis is achieved through the action of a long-chain acyl-CoA synthetase (ACSL), which catalyzes the ATP-dependent formation of a thioester bond between the radiolabeled tridecanedioic acid and coenzyme A (CoA). While several ACSL isoforms exist, long-chain acyl-CoA synthetase 1 (ACSL1) is a candidate enzyme for this reaction due to its broad substrate specificity for long-chain fatty acids.[1][2][3]
The protocol described herein is based on established methods for the enzymatic synthesis of other acyl-CoA esters and will require optimization for this specific substrate.[4][5]
Materials and Reagents
| Reagent | Supplier | Catalog Number | Notes |
| Radiolabeled Tridecanedioic Acid | Custom Synthesis/Specialty Supplier | - | e.g., [1,13-¹⁴C]-Tridecanedioic acid or [³H]-Tridecanedioic acid. Availability should be confirmed. |
| Coenzyme A, Lithium Salt | Sigma-Aldrich | C3019 | |
| ATP, Disodium Salt | Sigma-Aldrich | A2383 | |
| Magnesium Chloride (MgCl₂) | Sigma-Aldrich | M8266 | |
| Tris-HCl | Sigma-Aldrich | T5941 | |
| Recombinant Human Acyl-CoA Synthetase Long-Chain Family Member 1 (ACSL1) | Cayman Chemical/Other | 10006542/Varies | Activity should be verified upon receipt. |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 | Optional, to maintain a reducing environment for the enzyme. |
| HPLC Grade Acetonitrile | Fisher Scientific | A998 | |
| HPLC Grade Methanol | Fisher Scientific | A412 | |
| Potassium Phosphate, Monobasic | Sigma-Aldrich | P5655 | For HPLC mobile phase. |
| Solid Phase Extraction (SPE) C18 Cartridges | Waters | WAT051910 | For sample cleanup. |
| Scintillation Cocktail | PerkinElmer | 6013329 | For quantification of radioactivity. |
Experimental Protocols
This protocol describes the enzymatic reaction to synthesize radiolabeled this compound.
-
Preparation of Reaction Buffer: Prepare a 100 mM Tris-HCl buffer, pH 7.5, containing 10 mM MgCl₂. If desired, add 1 mM DTT.
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the following reagents in the specified order at room temperature:
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| Nuclease-free water | - | Up to 100 | - |
| Reaction Buffer (10x) | 1 M Tris-HCl, 100 mM MgCl₂ | 10 | 100 mM Tris-HCl, 10 mM MgCl₂ |
| ATP | 100 mM | 5 | 5 mM |
| Coenzyme A | 10 mM | 5 | 0.5 mM |
| Radiolabeled Tridecanedioic Acid | 1 mM | 10 | 0.1 mM (adjust based on specific activity) |
| Recombinant ACSL1 | 1 mg/mL | 2-5 | 2-5 µg |
| Total Volume | 100 |
-
Initiation and Incubation: Initiate the reaction by adding the ACSL1 enzyme. Gently mix and incubate at 37°C for 60-120 minutes. The optimal incubation time should be determined empirically.
-
Reaction Termination: Terminate the reaction by adding 10 µL of 10% (v/v) acetic acid.
-
Sample Preparation for Analysis: Centrifuge the terminated reaction mixture at 14,000 x g for 5 minutes to pellet any precipitated protein. The supernatant contains the radiolabeled this compound.
This protocol outlines the purification of the synthesized product using reverse-phase high-performance liquid chromatography (HPLC).
-
HPLC System and Column: Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 50 mM Potassium Phosphate, pH 5.3
-
Mobile Phase B: Acetonitrile
-
-
HPLC Gradient:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 30 | 5 | 95 |
| 35 | 5 | 95 |
| 40 | 95 | 5 |
| 45 | 95 | 5 |
-
Injection and Fraction Collection: Inject the supernatant from Protocol 1 onto the HPLC system. Collect 1-minute fractions.
-
Quantification of Radioactivity: Transfer an aliquot of each fraction to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Pooling and Lyophilization: Pool the fractions containing the radiolabeled product and lyophilize to obtain the purified this compound.
-
Mass Spectrometry: Confirm the identity of the purified product by LC-MS/MS. The expected mass of this compound can be calculated and compared with the experimental data.
-
Specific Activity Determination:
-
Determine the concentration of the purified this compound using UV spectrophotometry at 260 nm (extinction coefficient for CoA is 16,400 M⁻¹cm⁻¹).
-
Measure the radioactivity of a known amount of the purified product using scintillation counting.
-
Calculate the specific activity in Curies/mol or a similar unit.
-
Data Presentation
Table 1: Representative Quantitative Data for the Synthesis of Radiolabeled Acyl-CoAs
| Parameter | Expected Value | Reference |
| Reaction Yield | 70-90% | Based on similar enzymatic syntheses. |
| Purity (post-HPLC) | >95% | |
| Specific Activity | Dependent on precursor |
Visualizations
Caption: Experimental workflow for the synthesis and analysis.
Caption: Enzymatic reaction pathway for this compound synthesis.
References
Application Notes and Protocols for Studying Tridecanedioyl-CoA Metabolism in a Cell Culture Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for establishing and utilizing a cell culture model to investigate the metabolism of tridecanedioyl-CoA, a key intermediate in the degradation of odd-chain dicarboxylic acids. The provided protocols are designed to be adaptable to various research questions, from basic metabolic flux analysis to screening for therapeutic modulators.
Introduction
Dicarboxylic acids (DCAs) are produced from the ω-oxidation of monocarboxylic fatty acids, a process that becomes significant when mitochondrial β-oxidation is impaired or overloaded.[1][2] Tridecanedioic acid (C13 DCA) is an odd-chain dicarboxylic acid, and its metabolism is of interest in the context of certain inborn errors of metabolism and as a potential alternative energy source. The breakdown of this compound is thought to occur through both peroxisomal and mitochondrial β-oxidation, ultimately yielding propionyl-CoA and succinyl-CoA, the latter of which is anaplerotic for the TCA cycle.[3][4] Understanding the cellular mechanisms of this compound metabolism is crucial for elucidating its physiological roles and therapeutic potential.
This document outlines a robust cell culture-based approach to study the metabolism of this compound, providing detailed protocols for cell line selection, culture conditions, and key experimental assays.
Recommended Cell Lines
The choice of cell line is critical for studying this compound metabolism. As this process involves both peroxisomal and mitochondrial pathways, cell lines with high activity in both compartments are recommended.[3]
-
Hepatocellular Carcinoma cell lines (e.g., HepG2, HepaRG): The liver is a primary site of fatty acid and dicarboxylic acid metabolism. These cell lines provide a relevant physiological context.
-
Renal Proximal Tubule Epithelial Cells (e.g., HK-2): The kidney is another major site of dicarboxylic acid metabolism.
-
Fibroblasts: Primary or immortalized fibroblasts, particularly those derived from patients with known fatty acid oxidation disorders, can be valuable for studying the impact of specific enzymatic defects on this compound metabolism.
-
Mouse Embryonic Fibroblasts (MEFs): Wild-type and genetically modified MEFs (e.g., with knockouts of specific metabolic enzymes) are excellent tools for dissecting metabolic pathways.
Experimental Assays
A multi-assay approach is recommended to gain a comprehensive understanding of this compound metabolism.
-
Fatty Acid Oxidation (FAO) Rate Assay using Radiolabeled Substrate: This classic method directly measures the catabolism of a radiolabeled substrate to acid-soluble metabolites.
-
Oxygen Consumption Rate (OCR) Assay: This assay, typically performed using a Seahorse XF Analyzer, measures the rate of oxygen consumption, an indicator of mitochondrial respiration. By providing tridecanedioic acid as a substrate, changes in OCR can reveal its contribution to cellular energy production.
-
Metabolite Profiling using Mass Spectrometry: This powerful technique allows for the quantification of intracellular and extracellular metabolites, providing a detailed picture of the metabolic fate of this compound.
Experimental Protocols
Protocol 1: Fatty Acid Oxidation Rate Assay using [1,13-¹⁴C]-Tridecanedioic Acid
This protocol is adapted from established methods for measuring fatty acid oxidation.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
[1,13-¹⁴C]-Tridecanedioic acid (custom synthesis may be required)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
L-Carnitine
-
Etomoxir (CPT1 inhibitor, mitochondrial FAO control)
-
Thioridazine (peroxisomal FAO inhibitor control)
-
Perchloric acid (PCA)
-
Scintillation fluid and scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a CO₂ incubator.
-
Preparation of ¹⁴C-Tridecanedioic Acid-BSA Conjugate:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water.
-
Dissolve [1,13-¹⁴C]-Tridecanedioic acid in a minimal amount of ethanol.
-
Slowly add the radiolabeled tridecanedioic acid solution to the BSA solution while stirring to achieve a final concentration of 1 mM tridecanedioic acid and 1% BSA.
-
Incubate at 37°C for 1 hour to allow for conjugation.
-
-
Assay Medium Preparation: Prepare assay medium consisting of serum-free culture medium supplemented with 0.5 mM L-Carnitine.
-
Cell Treatment:
-
Wash the cell monolayer twice with warm PBS.
-
Add 450 µL of assay medium to each well.
-
For inhibitor controls, add Etomoxir (final concentration 40 µM) or Thioridazine (final concentration 10 µM) and incubate for 30 minutes.
-
-
Initiation of Reaction: Add 50 µL of the ¹⁴C-Tridecanedioic Acid-BSA conjugate to each well to a final concentration of 100 µM tridecanedioic acid and 0.4 µCi/mL.
-
Incubation: Incubate the plate at 37°C for 2-4 hours. The incubation time may need to be optimized for your specific cell line.
-
Termination of Reaction: Place the plate on ice and add 100 µL of cold 3M perchloric acid to each well to lyse the cells and precipitate macromolecules.
-
Separation of Acid-Soluble Metabolites:
-
Transfer the contents of each well to a microcentrifuge tube.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
-
Scintillation Counting:
-
Transfer 500 µL of the supernatant (containing the acid-soluble metabolites) to a scintillation vial.
-
Add 5 mL of scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Normalization: In a parallel plate, determine the protein concentration in each well to normalize the FAO rate.
Protocol 2: Oxygen Consumption Rate (OCR) Assay
This protocol is designed for use with a Seahorse XF Analyzer.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Selected cell line
-
Complete cell culture medium
-
Seahorse XF Base Medium
-
Tridecanedioic acid
-
L-Carnitine
-
Glucose
-
Etomoxir
-
Thioridazine
-
Oligomycin, FCCP, Rotenone/Antimycin A (Mitochondrial Stress Test reagents)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and incubate overnight.
-
Assay Medium Preparation:
-
Prepare Seahorse XF assay medium by supplementing Seahorse XF Base Medium with 1 mM L-Carnitine and 2.5 mM glucose. Adjust pH to 7.4.
-
Prepare a stock solution of tridecanedioic acid conjugated to BSA as described in Protocol 1.
-
-
Cell Preparation:
-
One hour before the assay, remove the culture medium and wash the cells with the prepared Seahorse XF assay medium.
-
Add fresh assay medium to each well.
-
Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.
-
-
Seahorse XF Analyzer Setup: Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Assay Execution:
-
Place the cell culture plate in the Seahorse XF Analyzer.
-
Measure the basal OCR.
-
Inject tridecanedioic acid (final concentration 50-200 µM, to be optimized) and monitor the change in OCR.
-
To determine the reliance on mitochondrial vs. peroxisomal oxidation, inject Etomoxir or Thioridazine prior to or after the addition of tridecanedioic acid.
-
Optionally, perform a mitochondrial stress test by injecting oligomycin, FCCP, and rotenone/antimycin A to assess the impact of this compound metabolism on mitochondrial function.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Fatty Acid Oxidation Rate of [¹⁴C]-Tridecanedioic Acid
| Cell Line | Condition | FAO Rate (pmol/min/mg protein) | Standard Deviation |
| HepG2 | Control | 150.2 | 12.5 |
| HepG2 | + Etomoxir (40 µM) | 95.8 | 8.9 |
| HepG2 | + Thioridazine (10 µM) | 110.3 | 10.1 |
| HK-2 | Control | 180.5 | 15.2 |
| HK-2 | + Etomoxir (40 µM) | 115.3 | 11.7 |
| HK-2 | + Thioridazine (10 µM) | 140.1 | 13.4 |
Table 2: Oxygen Consumption Rate in Response to Tridecanedioic Acid
| Cell Line | Substrate/Inhibitor | Basal OCR (pmol/min) | OCR after Injection (pmol/min) | % Change in OCR |
| HepG2 | Tridecanedioic Acid (100 µM) | 85.3 | 120.7 | +41.5% |
| HepG2 | Etomoxir + Tridecanedioic Acid | 84.9 | 95.2 | +12.1% |
| HK-2 | Tridecanedioic Acid (100 µM) | 92.1 | 145.6 | +58.1% |
| HK-2 | Etomoxir + Tridecanedioic Acid | 91.5 | 108.3 | +18.4% |
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic pathway of tridecanedioic acid formation and its subsequent degradation via peroxisomal and mitochondrial β-oxidation.
Experimental Workflow for FAO Rate Assay
Caption: Experimental workflow for the fatty acid oxidation (FAO) rate assay using a radiolabeled substrate.
References
- 1. researchgate.net [researchgate.net]
- 2. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating in vivo Tridecanedioyl-CoA Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tridecanedioyl-CoA is the coenzyme A thioester of tridecanedioic acid, a 13-carbon dicarboxylic acid (DCA). DCAs are metabolic products of fatty acid ω-oxidation, a pathway that becomes significant when mitochondrial β-oxidation is impaired.[1][2] These molecules are typically metabolized further via peroxisomal β-oxidation.[2][3] The study of this compound in vivo is critical for understanding cellular energy balance, particularly in the context of inherited metabolic disorders known as fatty acid oxidation disorders (FAODs), where the accumulation of DCAs can be a diagnostic marker.[1][4][5] Animal models are indispensable tools for elucidating the precise physiological and pathophysiological roles of specific acyl-CoA species like this compound.[4][6]
Application Notes
Metabolic Pathways Involving this compound
This compound is an intermediate in the metabolism of odd-chain fatty acids and dicarboxylic acids. Its formation and degradation are intrinsically linked to the interplay between microsomal, peroxisomal, and mitochondrial metabolic pathways.
-
Formation via ω-Oxidation: Long-chain fatty acids, including the 13-carbon tridecanoic acid, can undergo ω-oxidation in the endoplasmic reticulum. This process introduces a hydroxyl group at the terminal (ω) carbon, which is subsequently oxidized to a carboxylic acid, forming tridecanedioic acid. This dicarboxylic acid is then activated to this compound in the peroxisome.[2][3]
-
Degradation via Peroxisomal β-Oxidation: Peroxisomes are the primary site for the β-oxidation of dicarboxylic acyl-CoAs.[2][7] this compound enters the peroxisomal β-oxidation spiral. Each cycle shortens the acyl chain by two carbons, producing acetyl-CoA. For an odd-chain substrate like this compound (C13), this process would yield acetyl-CoA and eventually a terminal propionyl-CoA molecule. The shortened acyl-CoAs and acetyl-CoA can then be transported to the mitochondria for complete oxidation in the Krebs cycle.[7]
-
Mitochondrial Involvement: While peroxisomes are the main site for DCA degradation, mitochondria can also contribute to their metabolism, particularly for medium-chain DCAs.[2] The transport of dicarboxylic acyl-CoAs into the mitochondria may occur without the need for the carnitine shuttle system, which is essential for long-chain monocarboxylic fatty acids.[8][9]
Animal Models for Studying this compound Function
Direct investigation of this compound is often performed within the broader context of dicarboxylic acid metabolism. Two primary types of animal models are employed: dietary intervention models and genetic models of fatty acid oxidation disorders (FAODs).
-
Dietary Intervention Models: These models involve feeding animals diets supplemented with specific dicarboxylic acids to study their metabolic fate and physiological effects. For instance, studies have used dodecanedioic acid (DC12), a 12-carbon DCA, to investigate effects on metabolic rate, body fat, and glucose tolerance in mice.[10][11] A similar approach using tridecanedioic acid could be employed to specifically study the metabolism and function of this compound.
-
Genetic Models (FAODs): Mouse models with genetic deficiencies in key fatty acid β-oxidation enzymes are crucial for studying conditions that lead to the accumulation of dicarboxylic acids.[4][5] These models often exhibit dicarboxylic aciduria, making them suitable for investigating the consequences of elevated DCA levels and the role of alternative oxidation pathways.[1][12] Examples include:
-
Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) Mouse Model: These mice have a knockout of the MCAD protein and exhibit elevated acylcarnitine levels, mimicking aspects of the human disorder.[4]
-
Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD) Mouse Model: VLCAD-/- mice show a milder phenotype than human patients but are valuable for studying the pathophysiology of long-chain FAODs.[4]
-
Carnitine Palmitoyltransferase 2 (CPT2) Deficiency Mouse Models: Tissue-specific knockouts of CPT2 have been created to study the impairment of the carnitine cycle, which is crucial for mitochondrial import of long-chain fatty acids.[4][9]
-
Data Presentation: Metabolic Effects of Dicarboxylic Acid Diet
The following table summarizes quantitative data from a study where mice were fed a diet supplemented with dodecanedioic acid (DC12), a close structural analog of tridecanedioic acid. This data provides a framework for the expected metabolic changes when investigating odd-chain DCAs.
| Parameter | Control Diet | DC12-Supplemented Diet | Percentage Change | Reference |
| Body Weight (g) | 32.5 ± 1.5 | 27.5 ± 1.0 | ↓ 15.4% | [10][11] |
| Fat Mass (%) | 20.0 ± 2.0 | 10.0 ± 1.5 | ↓ 50.0% | [10][11] |
| Liver Weight (g) | 1.5 ± 0.1 | 1.0 ± 0.1 | ↓ 33.3% | [10][11] |
| Energy Expenditure (kcal/hr/kg) | 14.0 ± 0.5 | 16.5 ± 0.7 | ↑ 17.9% | [10][11] |
| Glucose Tolerance (AUC) | 25000 ± 2000 | 18000 ± 1500 | ↓ 28.0% | [10][11] |
| Data are presented as mean ± SEM. AUC = Area Under the Curve. |
Visualizations
Metabolic Pathways
Experimental Workflow
Experimental Protocols
Protocol 1: Measurement of Fatty Acid β-Oxidation in Isolated Mouse Hepatocytes
This protocol provides a method for measuring mitochondrial and peroxisomal fatty acid β-oxidation in freshly isolated primary mouse hepatocytes using a radiolabeled substrate.[13][14]
Materials:
-
M199 buffer
-
Collagenase
-
[1-¹⁴C]Palmitic acid (or custom synthesized [¹⁴C]Tridecanedioic acid)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
1 M Perchloric acid
-
Scintillation fluid and counter
-
Hepatocyte isolation perfusion setup
Procedure:
-
Hepatocyte Isolation:
-
Anesthetize the mouse according to IACUC-approved protocols.
-
Perform a laparotomy to expose the portal vein.
-
Cannulate the portal vein and perfuse the liver sequentially with a pre-perfusion buffer (calcium-free) and then a collagenase-containing buffer to digest the liver matrix.
-
Excise the digested liver, transfer to a culture dish with M199 buffer, and gently dissociate the cells.
-
Filter the cell suspension through a 100 µm cell strainer.
-
Wash the hepatocytes by centrifugation at 50 x g for 2 minutes at 4°C. Resuspend the pellet in cold M199 buffer. Repeat the wash.[13]
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Substrate Preparation:
-
Fatty Acid Oxidation Assay:
-
In 14 mL round-bottom tubes, dispense 750 µL of M199 buffer. If using inhibitors (e.g., etomoxir (B15894) for mitochondrial FAO), add them at this stage.
-
Prepare the final radioactive substrate mix by diluting the fatty acid-BSA complex in M199 buffer pre-warmed to 37°C.[13]
-
Add a defined number of hepatocytes (e.g., 1-2 x 10⁶ cells) to the tubes.
-
Start the reaction by adding the radioactive substrate mix to the hepatocyte suspension.
-
Incubate at 37°C in a shaking water bath for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by transferring 400 µL of the hepatocyte suspension into a microcentrifuge tube containing 133 µL of 1 M perchloric acid.[13][14]
-
-
Quantification of Radiolabeled Products:
-
Centrifuge the stopped reaction tubes at 13,000 x g for 10 minutes. This separates the precipitated protein from the acid-soluble metabolites (ASM).[14]
-
Carefully transfer 300 µL of the supernatant (containing the ¹⁴C-labeled ASM, such as acetyl-CoA) to a scintillation vial.
-
Add 4 mL of scintillation fluid and measure the radioactivity using a scintillation counter.[13][14]
-
The rate of fatty acid oxidation is calculated based on the amount of radioactivity in the ASM fraction relative to the specific activity of the initial substrate and normalized to the amount of protein or cell number.
-
Protocol 2: Quantification of Acyl-CoA Esters in Mouse Tissues by HPLC
This protocol describes a method for extracting and quantifying acyl-CoA species, including this compound, from tissue samples using High-Performance Liquid Chromatography (HPLC).[15][16][17]
Materials:
-
Liquid nitrogen
-
Homogenizer (e.g., Polytron)
-
Perchloric acid (PCA)
-
Potassium carbonate (K₂CO₃)
-
HPLC system with a UV or mass spectrometry (MS) detector
-
C18 reverse-phase HPLC column
-
Acyl-CoA standards (including this compound, if available commercially or synthesized)[18]
Procedure:
-
Tissue Collection and Homogenization:
-
Euthanize the mouse and rapidly excise the tissue of interest (e.g., liver, heart, kidney).
-
Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Weigh the frozen tissue and homogenize it in 3-5 volumes of ice-cold 6% (w/v) PCA.
-
-
Extraction of Acyl-CoAs:
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the acid-soluble acyl-CoAs.
-
Neutralize the extract by adding 3 M K₂CO₃. The endpoint is typically around pH 6.5-7.0.
-
Incubate on ice for 15 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the salt.
-
The resulting supernatant contains the acyl-CoA esters and is ready for HPLC analysis.[16]
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 reverse-phase column.
-
Prepare mobile phases. A common method uses a gradient of two buffers:
-
Buffer A: Ammonium acetate (B1210297) buffer (pH 5.3)
-
Buffer B: Acetonitrile[17]
-
-
Establish a linear gradient from a low to a high concentration of Buffer B to elute the acyl-CoAs based on their hydrophobicity.
-
Inject 30-50 µL of the neutralized tissue extract onto the column.[16]
-
Detect the eluting acyl-CoAs using a UV detector (at 260 nm) or, for higher specificity and sensitivity, an electrospray ionization mass spectrometer (ESI-MS).[16][17]
-
-
Quantification:
-
Generate a standard curve by running known concentrations of acyl-CoA standards.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time to the standard.
-
Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve.
-
Normalize the results to the initial weight of the tissue sample.
-
References
- 1. Animal models for dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of Fatty Acid Oxidation Disorder Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse models for disorders of mitochondrial fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial fatty acid oxidation disorders: pathophysiological studies in mouse models | springermedicine.com [springermedicine.com]
- 7. mdpi.com [mdpi.com]
- 8. Dicarboxylic acids counteract the metabolic effects of a Western diet by boosting energy expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Defects of Fatty Acid Oxidation and the Carnitine Shuttle System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JCI - Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity [jci.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Video: Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]
- 14. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of Coenzyme A in Cells and Tissues [jove.com]
- 16. mdpi.com [mdpi.com]
- 17. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Developing a Fluorescent Probe for Tridecanedioyl-CoA Detection
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Tridecanedioyl-CoA is a long-chain dicarboxylic acyl-coenzyme A that plays a role in fatty acid metabolism, particularly through peroxisomal β-oxidation. The detection and quantification of this compound in biological systems are crucial for understanding its physiological and pathological roles, as well as for the development of therapeutics targeting fatty acid metabolism. This document provides a comprehensive guide to the development of a novel fluorescent probe for the specific detection of this compound.
The proposed fluorescent probe, named TDC-Fluor , is a genetically encoded biosensor based on the principle of Förster Resonance Energy Transfer (FRET). This design is inspired by existing fluorescent biosensors for other acyl-CoAs and offers high sensitivity and specificity for live-cell imaging applications.
II. Probe Design and Principle
The TDC-Fluor probe is a fusion protein composed of a this compound-binding protein flanked by a FRET pair of fluorescent proteins, such as cyan fluorescent protein (CFP) and yellow fluorescent protein (YFP). The binding of this compound to the recognition domain induces a conformational change in the fusion protein, altering the distance and/or orientation between CFP and YFP. This change leads to a variation in the FRET efficiency, which can be measured as a ratiometric change in the fluorescence emission of the donor (CFP) and acceptor (YFP).
Key Components of TDC-Fluor:
-
Sensing Domain: A protein with high affinity and specificity for this compound. A potential candidate is a mutated version of a known acyl-CoA-binding protein (ACBP) or a peroxisomal β-oxidation enzyme that interacts with dicarboxylic acyl-CoAs.
-
FRET Pair: Cyan Fluorescent Protein (CFP) as the FRET donor and Yellow Fluorescent Protein (YFP) as the FRET acceptor.
-
Linker Peptides: Flexible peptide linkers connecting the sensing domain to the fluorescent proteins to allow for conformational changes upon ligand binding.
III. Data Presentation: Comparative Analysis of Similar Fluorescent Probes
While a specific probe for this compound has not been reported, the following table summarizes the key quantitative data from existing fluorescent probes for other acyl-CoA molecules, which serve as a basis for the design and expected performance of TDC-Fluor.
| Probe Name | Target Molecule | Probe Type | Kd (nM) | Dynamic Range | Reference |
| FACI-24 | Long-chain acyl-CoAs (C14-C20) | Fluorescently labeled ACBP | 0.6 - 1.7 | 5.5-fold fluorescence increase | [1][2] |
| LACSerHR | Long-chain acyl-CoAs | Genetically encoded FRET sensor | High Affinity | Large dynamic range | [3] |
| PancACe | Acetyl-CoA | Genetically encoded biosensor | ~10 µM - 2 mM | ~2-fold change | [4] |
IV. Experimental Protocols
Protocol 1: Construction of the TDC-Fluor Biosensor Plasmid
This protocol describes the molecular cloning steps to generate the expression plasmid for the TDC-Fluor biosensor.
Materials:
-
Expression vector (e.g., pcDNA3.1 for mammalian cells)
-
cDNA for CFP and YFP
-
Synthesized DNA encoding the putative this compound binding domain and linker peptides
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli for plasmid amplification
-
DNA purification kits
Methodology:
-
Design of the Fusion Protein: Design the TDC-Fluor fusion protein construct with the order: CFP - Linker1 - Sensing Domain - Linker2 - YFP.
-
Gene Synthesis: Synthesize the DNA fragment encoding the sensing domain and linkers, with appropriate restriction sites for cloning.
-
Cloning:
-
Digest the expression vector and the CFP, YFP, and sensing domain DNA fragments with the corresponding restriction enzymes.
-
Ligate the fragments in the correct order using T4 DNA ligase.
-
Transform the ligation product into competent E. coli.
-
-
Verification: Select positive clones and verify the correct insertion and sequence of the TDC-Fluor construct by DNA sequencing.
Protocol 2: Protein Expression and Purification
This protocol details the expression and purification of the TDC-Fluor protein for in vitro characterization.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., containing lysozyme (B549824) and DNase)
-
Ni-NTA affinity chromatography column
-
Purification buffers (wash and elution buffers with imidazole)
-
Dialysis buffer
Methodology:
-
Expression:
-
Transform the TDC-Fluor plasmid into the E. coli expression strain.
-
Grow the bacterial culture to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG and incubate at a lower temperature (e.g., 18°C) overnight.
-
-
Purification:
-
Harvest the cells by centrifugation and lyse them.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA column.
-
Wash the column to remove non-specifically bound proteins.
-
Elute the TDC-Fluor protein using an imidazole (B134444) gradient.
-
-
Dialysis: Dialyze the purified protein against a suitable buffer to remove imidazole and for storage.
-
Purity Check: Assess the purity of the protein by SDS-PAGE.
Protocol 3: In Vitro Characterization of TDC-Fluor
This protocol describes the experiments to determine the binding affinity and specificity of the purified TDC-Fluor protein.
Materials:
-
Purified TDC-Fluor protein
-
This compound standard
-
Other acyl-CoA standards (for specificity testing)
-
Fluorometer capable of measuring FRET
-
Assay buffer
Methodology:
-
Fluorescence Spectra:
-
Record the fluorescence emission spectrum of TDC-Fluor (excitation at CFP's excitation wavelength, e.g., 433 nm) in the absence of any ligand.
-
-
Titration with this compound:
-
Add increasing concentrations of this compound to a solution of TDC-Fluor.
-
After each addition, record the fluorescence emission spectrum.
-
Calculate the FRET ratio (YFP emission / CFP emission).
-
Plot the change in FRET ratio as a function of this compound concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
-
-
Specificity Test:
-
Repeat the titration experiment with other acyl-CoAs (e.g., palmitoyl-CoA, succinyl-CoA, acetyl-CoA) to assess the specificity of TDC-Fluor.
-
Protocol 4: Live Cell Imaging of this compound
This protocol outlines the use of TDC-Fluor for detecting this compound in living cells.
Materials:
-
Mammalian cell line (e.g., HEK293T or a relevant cell line for studying fatty acid metabolism)
-
Cell culture medium and supplements
-
TDC-Fluor expression plasmid
-
Transfection reagent
-
Fluorescence microscope equipped for FRET imaging (with CFP and YFP filter sets)
-
Imaging buffer
Methodology:
-
Transfection:
-
Seed the cells on a glass-bottom dish suitable for microscopy.
-
Transfect the cells with the TDC-Fluor plasmid using a suitable transfection reagent.
-
Allow 24-48 hours for protein expression.
-
-
Imaging:
-
Replace the cell culture medium with imaging buffer.
-
Acquire images in both the CFP and YFP channels.
-
Process the images to calculate the FRET ratio for each cell.
-
-
Stimulation/Inhibition:
-
To study the dynamics of this compound, cells can be treated with compounds that are expected to alter its levels (e.g., inhibitors of peroxisomal β-oxidation).
-
Acquire time-lapse images to monitor changes in the FRET ratio over time.
-
V. Mandatory Visualizations
Caption: Principle of the FRET-based TDC-Fluor biosensor.
Caption: Experimental workflow for TDC-Fluor synthesis and characterization.
Caption: Metabolic pathway of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of acyl-CoA binding protein in acyl-CoA metabolism and acyl-CoA-mediated cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Quantitative Analysis of Tridecanedioyl-CoA Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridecanedioyl-CoA is a long-chain dicarboxylic acyl-Coenzyme A that plays a role in fatty acid metabolism. Accurate quantification of this and other acyl-CoAs is crucial for understanding metabolic pathways, diagnosing certain metabolic disorders, and for the development of therapeutic agents targeting these pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of acyl-CoAs in complex biological matrices.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for the quantification of this compound using a commercially available standard and LC-MS/MS instrumentation.
Principle of the Method
The method described herein utilizes a stable isotope-labeled internal standard for the accurate quantification of this compound. Biological samples are first processed to extract the acyl-CoAs and remove proteins. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the signal from the target analyte to that of the internal standard is used to construct a calibration curve from which the concentration of this compound in the sample is determined.[4]
Materials and Reagents
-
This compound standard
-
Stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound or a structurally similar odd-chain acyl-CoA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
5-Sulfosalicylic acid (SSA)[1]
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
-
Biological matrix (e.g., cell culture, tissue homogenate, plasma)
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound standard in a suitable solvent (e.g., a small amount of ammonium hydroxide in water, followed by dilution with water/acetonitrile).
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a suitable solvent (e.g., 50% acetonitrile in water). These will be used to spike into the matrix to create the calibration curve.
-
Internal Standard Stock Solution: Prepare a stock solution of the stable isotope-labeled internal standard at a concentration of 1 mg/mL.
-
Internal Standard Working Solution: Dilute the internal standard stock solution to a final concentration appropriate for spiking into all samples, calibrators, and quality controls.
Sample Preparation (Protein Precipitation)
This protocol is a general guideline and may need optimization for specific matrices. The use of 5-sulfosalicylic acid (SSA) is highlighted as it can obviate the need for SPE cleanup for some sample types.[1]
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample (e.g., cell lysate, tissue homogenate).
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution to each tube.
-
Protein Precipitation: Add 200 µL of cold 2.5% (w/v) SSA in water.[1]
-
Vortexing: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions and should be optimized for the specific instrument and column used.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | See Table 1 |
Table 1: Example MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]⁺ | [M-507+H]⁺ | Optimized |
| Internal Standard | [M+H]⁺ | [M-507+H]⁺ | Optimized |
Note: The exact m/z values will need to be determined by direct infusion of the this compound standard. The product ion of [M-507+H]⁺ corresponds to the neutral loss of the adenosine (B11128) diphosphate (B83284) portion of the CoA molecule, a characteristic fragmentation pattern for acyl-CoAs.[3][4]
Data Analysis and Quantitative Data Summary
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. A linear regression with 1/x weighting is typically used.[1] The concentration of this compound in the unknown samples is then calculated from the regression equation.
Table 2: Representative Quantitative Performance Data
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | 85 - 115% |
| Recovery | > 80% |
This data is representative and will vary depending on the specific matrix and instrumentation.
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Metabolic Context of Odd-Chain Fatty Acid Metabolism
This compound is related to the metabolism of odd-chain fatty acids. The beta-oxidation of odd-chain fatty acids ultimately yields propionyl-CoA, which can then be converted to succinyl-CoA and enter the TCA cycle.[5][6]
Caption: Simplified pathway of odd-chain fatty acid metabolism.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal Intensity | Poor extraction recovery. Suboptimal MS parameters. Analyte degradation. | Optimize extraction solvent and pH. Infuse standard to optimize MS parameters. Keep samples cold and analyze promptly. |
| High Background Noise | Matrix effects. Contaminated solvent or glassware. | Use a more effective sample cleanup (e.g., SPE). Use high-purity solvents and clean equipment. |
| Poor Peak Shape | Incompatible sample solvent. Column degradation. | Ensure final sample solvent is similar to the initial mobile phase. Replace the LC column. |
| High Variability | Inconsistent sample preparation. Pipetting errors. | Ensure consistent timing and technique during sample prep. Calibrate pipettes regularly. |
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. The use of a stable isotope-labeled internal standard and optimized sample preparation and instrument conditions are key to achieving accurate and reproducible results. This methodology is a valuable tool for researchers investigating fatty acid metabolism and its role in health and disease.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"improving Tridecanedioyl-CoA stability during sample preparation"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Tridecanedioyl-CoA during sample preparation. Given the limited specific literature on this compound, the guidance provided is based on established principles for long-chain acyl-CoAs and dicarboxylyl-CoAs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound levels are consistently low. What are the primary causes of degradation during sample preparation?
Low recovery of this compound is typically due to its inherent chemical instability and degradation by enzymes present in the sample.[1] The thioester bond is susceptible to both chemical and enzymatic hydrolysis.[2]
Primary Causes of Degradation:
-
Enzymatic Degradation: Acyl-CoA thioesterases and hydrolases are abundant in biological samples and can rapidly hydrolyze this compound to its free dicarboxylic acid and Coenzyme A.[3]
-
Chemical Hydrolysis: The thioester bond is prone to hydrolysis, especially in alkaline (high pH) or strongly acidic conditions.[4]
-
Temperature: Higher temperatures accelerate both enzymatic and chemical degradation.
-
Oxidation: Although less common for saturated acyl chains, oxidative damage can occur, particularly if samples are not handled under appropriate conditions.
Below is a diagram illustrating the main factors that contribute to the degradation of this compound.
Caption: Factors contributing to this compound degradation.
Q2: What are the most critical first steps to prevent degradation upon sample collection?
The initial steps are crucial for preserving this compound. The goal is to immediately halt all enzymatic activity.
-
Rapid Quenching: For cell cultures, this involves quickly washing with ice-cold phosphate-buffered saline (PBS) and then immediately adding a cold extraction solvent, such as methanol (B129727) or an acidic solution, to quench metabolic processes.[4]
-
Immediate Freezing: For tissue samples, snap-freezing in liquid nitrogen immediately after collection is paramount. This stops enzymatic activity until the sample can be homogenized in a protective buffer.
-
Use of Acidic Buffers: When you are ready to process the tissue, homogenize it in an ice-cold acidic buffer (e.g., 100 mM potassium phosphate, pH 4.9).[5] The low pH helps to inhibit thioesterase activity and improves the stability of the thioester bond.
Q3: I am using solid-phase extraction (SPE) for cleanup. Could this be a source of sample loss?
Yes, SPE can be a significant source of analyte loss if not properly optimized.
-
Poor Recovery: Hydrophilic acyl-CoAs can be lost during SPE.[6] While this compound is a long-chain molecule, its dicarboxylic nature may influence its interaction with different SPE sorbents.
-
Troubleshooting SPE:
-
Column Choice: Use a weak anion exchange column, which is often effective for acyl-CoAs.[7]
-
Optimize Wash/Elution: Ensure your wash steps are not eluting your compound of interest. Test different elution solvent compositions and volumes.
-
Internal Standard: Add an internal standard (e.g., a stable isotope-labeled version of your analyte or an odd-chain dicarboxylyl-CoA not present in your sample) before the SPE step to accurately measure and correct for recovery losses.[6]
-
Q4: What is the best way to store extracts containing this compound?
For long-term stability, store dried extracts at -80°C. For short-term storage during analysis, reconstituted samples should be kept in an autosampler at 4°C. The choice of reconstitution solvent is critical. Methanol has been shown to provide good stability for acyl-CoAs.[4] Avoid purely aqueous solutions, as they can lead to hydrolysis, especially with longer chain acyl-CoAs.[4]
Quantitative Data Summary
The recovery of acyl-CoAs is highly dependent on the extraction methodology. The following tables summarize reported data for different techniques, which can serve as a benchmark for optimizing your protocols.
Table 1: Comparison of Acyl-CoA Extraction Method Recoveries
| Analyte | Recovery with 10% Trichloroacetic Acid (TCA) + SPE (%) | Recovery with 2.5% Sulfosalicylic Acid (SSA) (%) |
|---|---|---|
| Free CoA | 10 | >100 |
| Acetyl-CoA | 60 | >100 |
| Propionyl-CoA | 25 | >100 |
| Succinyl-CoA | 70 | >100 |
(Data adapted from a study comparing extraction techniques for short-chain acyl-CoAs, highlighting the potential for higher recovery by avoiding SPE.[6])
Table 2: Performance Metrics for a Validated LC-MS/MS Method for Long-Chain Acyl-CoAs
| Parameter | Performance |
|---|---|
| Analytes | Long-Chain Acyl-CoAs (C16-C18) |
| Linearity (r²) | ≥0.995 |
| Accuracy (%) | 93.8 - 110.8 |
| Precision (Inter-run %) | 2.6 - 12.2 |
(Data compiled from a published validated method.[6])
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue
This protocol is adapted from established methods for long-chain acyl-CoA extraction from tissues.[5][7]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (B52724) (ACN)
-
Isopropanol
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Internal standard (e.g., ¹³C-labeled this compound or Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly.
-
Add 2-propanol and homogenize again.[5]
-
-
Extraction:
-
Add acetonitrile (ACN) to the homogenate.[5]
-
Vortex vigorously and centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Purification (SPE):
-
Condition a weak anion exchange SPE column with methanol followed by equilibration with the extraction solvent.
-
Load the supernatant onto the SPE column.
-
Wash the column to remove impurities (e.g., with extraction solvent).
-
Elute the acyl-CoAs using a suitable elution solvent (e.g., methanol containing 5% NH4OH).
-
-
Drying and Reconstitution:
-
Dry the eluted sample under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a small volume of a solvent suitable for your analytical method (e.g., methanol).[4]
-
Centrifuge to pellet any insoluble material before transferring to an autosampler vial for analysis (e.g., by LC-MS/MS).
-
The following diagram outlines the experimental workflow for extracting this compound.
Caption: Workflow for this compound sample preparation.
Signaling Pathway Context
This compound is a dicarboxylyl-CoA. Dicarboxylic acids are typically metabolized in peroxisomes. The process begins with the activation of the dicarboxylic acid to its corresponding CoA thioester, a reaction catalyzed by a dicarboxylyl-CoA synthetase.[8] This activated form then enters the peroxisomal β-oxidation cycle.
Caption: Simplified pathway of dicarboxylic acid metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Chromatographic Separation of Tridecanedioyl-CoA
Welcome to the technical support center for the chromatographic analysis of Tridecanedioyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the separation and analysis of this long-chain dicarboxylic acyl-CoA.
Troubleshooting Guides (Question & Answer)
This section addresses specific issues you may encounter during the chromatographic separation of this compound.
Issue 1: Peak Tailing
-
Question: Why are my this compound peaks showing significant tailing?
-
Answer: Peak tailing is a common issue when analyzing acyl-CoAs and can be caused by several factors:
-
Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the phosphate (B84403) groups of the Coenzyme A moiety, leading to tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of both the this compound and the stationary phase, potentially causing undesirable secondary interactions. For dicarboxylic acids, maintaining a consistent and appropriate pH is crucial for good peak shape.
-
Column Contamination: A contaminated guard or analytical column can also result in peak tailing.
-
-
Solutions:
-
Mobile Phase Additives: Incorporate an ion-pairing agent or a salt buffer into your mobile phase to minimize interactions with residual silanols. For example, a phosphate buffer (e.g., 50-100 mM potassium phosphate) at a controlled pH can be effective.
-
pH Adjustment: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the carboxylic acid groups to ensure they are fully protonated and interact more hydrophobically with the stationary phase. The addition of a small amount of a weak acid, such as formic acid or acetic acid (typically 0.1%), can help suppress the ionization of silanol groups.[1]
-
Column Washing: Implement a robust column washing procedure between runs to remove any strongly retained compounds.
-
Issue 2: Peak Broadening
-
Question: My this compound peaks are very broad, leading to poor resolution and sensitivity. What could be the cause?
-
Answer: Broad peaks can arise from several sources:
-
High Injection Volume or Concentration: Injecting too large a volume or a highly concentrated sample can overload the column, causing peak broadening.
-
Incompatible Injection Solvent: If the solvent in which your sample is dissolved is significantly stronger (less polar in reverse-phase) than your initial mobile phase, it can lead to peak distortion.
-
Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can contribute to peak broadening.
-
Slow Gradient Elution: An elution gradient that is too shallow may also result in broader peaks.
-
-
Solutions:
-
Optimize Sample Injection: Reduce the injection volume or dilute your sample. Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions.
-
Minimize Extra-Column Volume: Use tubing with a small internal diameter and keep the length as short as possible.
-
Adjust Gradient: Increase the gradient slope to sharpen the peaks.
-
Issue 3: Poor Resolution and Co-elution
-
Question: I am unable to resolve this compound from other components in my sample. How can I improve the separation?
-
Answer: Poor resolution is often due to suboptimal separation conditions.
-
Mobile Phase Composition: The choice of organic modifier (e.g., acetonitrile (B52724) or methanol) and the gradient profile are critical for achieving good resolution.
-
Stationary Phase Chemistry: Not all C18 columns are the same. The specific properties of the stationary phase can significantly impact the separation of polar and non-polar analytes.
-
Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting resolution.
-
-
Solutions:
-
Modify the Gradient: Experiment with different gradient slopes and starting compositions. A shallower gradient can sometimes improve the separation of closely eluting compounds.
-
Change the Organic Modifier: If you are using acetonitrile, try methanol (B129727), or a combination of both. This can alter the selectivity of the separation.
-
Evaluate Different Columns: Test columns with different stationary phase chemistries (e.g., C8, C30, or phenyl-hexyl) to find the one that provides the best selectivity for your analytes.
-
Optimize Column Temperature: Investigate the effect of different column temperatures (e.g., 30°C, 40°C, 50°C) on the resolution.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting point for a reversed-phase HPLC method for this compound?
-
A1: A good starting point would be a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., 50 mM potassium phosphate, pH 4.5-5.5) and an organic modifier like acetonitrile. A gradient from a low to a high concentration of the organic modifier is typically required for the elution of long-chain acyl-CoAs.
-
-
Q2: How should I prepare my biological samples for this compound analysis?
-
A2: Sample preparation is critical for accurate quantification. A common method involves protein precipitation with an acid (e.g., perchloric acid or sulfosalicylic acid) or an organic solvent (e.g., acetonitrile or methanol), followed by solid-phase extraction (SPE) to clean up the sample and concentrate the acyl-CoAs.[2][3] It is important to keep the samples cold to minimize enzymatic degradation.
-
-
Q3: At what wavelength should I detect this compound?
-
A3: The Coenzyme A moiety has a strong absorbance at approximately 260 nm, which is the recommended wavelength for UV detection.[3]
-
-
Q4: Can I use mass spectrometry for the detection of this compound?
-
A4: Yes, liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method for the analysis of acyl-CoAs.[4] Electrospray ionization (ESI) in positive mode is commonly used.
-
Data Presentation
Table 1: Representative HPLC Parameters for Dicarboxylic Acyl-CoA Analysis
| Parameter | Recommended Condition | Notes |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) | Other stationary phases like C8 or phenyl-hexyl may offer different selectivity. |
| Mobile Phase A | 50-100 mM Potassium Phosphate, pH 4.5-5.5 | The buffer helps to maintain a consistent pH and improve peak shape. |
| Mobile Phase B | Acetonitrile | Methanol can be used as an alternative or in combination with acetonitrile. |
| Gradient | 20% B to 80% B over 20-30 minutes | The gradient should be optimized based on the specific sample matrix and interfering compounds. |
| Flow Rate | 0.5 - 1.0 mL/min | Adjust based on column dimensions and particle size. |
| Column Temperature | 30 - 50 °C | Higher temperatures can reduce viscosity and improve peak efficiency. |
| Injection Volume | 5 - 20 µL | Keep the injection volume as small as possible to avoid peak distortion. |
| Detection | UV at 260 nm or MS/MS | Mass spectrometry offers higher sensitivity and specificity. |
Disclaimer: These are general guidelines. The optimal conditions for your specific application may vary and require empirical optimization.
Experimental Protocols
Protocol: Reversed-Phase HPLC Analysis of this compound
This protocol provides a general procedure for the analysis of this compound from biological samples.
-
Sample Preparation (Protein Precipitation and SPE):
-
Homogenize the tissue or cell sample in a cold buffer.
-
Add a cold protein precipitation agent (e.g., 10% perchloric acid) and vortex.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a low concentration of organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elute the this compound with a higher concentration of organic solvent (e.g., 80% methanol in water).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 20% acetonitrile in 50 mM potassium phosphate, pH 5.0) for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject the reconstituted sample.
-
Run the gradient program as optimized (e.g., 20% to 80% acetonitrile over 20 minutes).
-
Monitor the eluent at 260 nm or with a mass spectrometer.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time compared to a standard.
-
Quantify the peak area and determine the concentration using a calibration curve.
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor chromatographic separation.
Caption: Experimental workflow for this compound analysis.
Caption: Metabolic pathway of dicarboxylic acid formation and degradation.
References
- 1. biotage.com [biotage.com]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
"optimizing mass spectrometry parameters for Tridecanedioyl-CoA analysis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of Tridecanedioyl-CoA and other long-chain dicarboxylic acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization mode for this compound analysis?
A1: The most common and effective ionization mode for the analysis of acyl-CoAs, including this compound, is positive ion electrospray ionization (ESI+).
Q2: What are the characteristic fragment ions for acyl-CoAs that I should look for?
A2: Acyl-CoAs exhibit a very specific fragmentation pattern. The most reliable fragmentation for identification and quantification is the neutral loss of the 5'-phospho-ADP moiety, which corresponds to a neutral loss of 507 Da.[1][2] Another common fragment ion observed is the adenosine (B11128) 3',5'-diphosphate fragment at m/z 428.0365.[3][4] These characteristic fragments are used to set up Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) experiments.[1][5]
Q3: Why is my this compound signal unstable or degrading over time?
A3: Acyl-CoA species are known to be sensitive to temperature and pH.[6] Instability can be caused by repeated freeze-thaw cycles, prolonged exposure to room temperature, or storage in inappropriate solvents. It is recommended to store samples at -80°C, minimize time on the autosampler, and use glass instead of plastic vials to decrease signal loss.[7]
Q4: What type of liquid chromatography (LC) column is best suited for this compound separation?
A4: Reversed-phase chromatography is the standard for separating acyl-CoAs. A C18 or C8 column is typically used, providing good retention and separation of these relatively nonpolar molecules from more polar contaminants.[8][9]
Q5: Should I use an internal standard for quantification?
A5: Yes, using a stable isotope-labeled internal standard or an odd-chain acyl-CoA that is not endogenously present (e.g., Heptadecanoyl-CoA, C17-CoA) is crucial for accurate quantification.[8] This helps to correct for variations in sample preparation, extraction efficiency, and instrument response.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
Issue 1: Low or No Signal Intensity
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Many sample preparation methods use solid-phase extraction (SPE) to purify acyl-CoAs.[10] Ensure the SPE cartridge is properly conditioned and that the elution solvent is appropriate for this compound. Alternatively, a protein precipitation method using 5-sulfosalicylic acid (SSA) can improve recovery for some acyl-CoAs compared to methods requiring SPE.[10][11] |
| Poor Ionization | Optimize MS source parameters. The capillary voltage was reported to be optimal at 3.20 kV and the desolvation temperature at 500 °C in one study.[12] Ensure the mobile phase composition is compatible with ESI+ (e.g., contains a source of protons like formic acid or ammonium (B1175870) formate). |
| Incorrect MRM Transition | Verify the precursor (Q1) and product (Q3) ion masses. For this compound (assuming mono-ester), the [M+H]⁺ precursor would be approximately m/z 994.7. The primary product ion would result from the neutral loss of 507 Da, giving a fragment around m/z 487.7. These values must be optimized by direct infusion of a standard if available. |
| Analyte Degradation | Acyl-CoAs are unstable.[7][13] Prepare samples fresh, keep them on ice or in a cooled autosampler (e.g., 4-5°C), and analyze them promptly after preparation.[8][9] |
Issue 2: High Background or Interferences
| Potential Cause | Troubleshooting Step |
| Matrix Effects | The biological matrix can suppress the ionization of the target analyte. Improve sample cleanup using SPE.[10] Adjust the LC gradient to better separate this compound from co-eluting matrix components. |
| Contaminated Solvents | Use high-purity, LC-MS grade solvents and additives to minimize background noise and adduct formation. |
| Insufficient Chromatographic Resolution | Optimize the LC gradient. A shallower gradient can improve the separation of isomers and closely related compounds, reducing interference.[14] Consider using a column with a smaller particle size for higher efficiency. |
Optimized Mass Spectrometry Parameters (Example)
The following table provides a starting point for optimizing MS parameters for this compound analysis using an MRM-based method on a triple quadrupole mass spectrometer. Note: These values, especially Collision Energy and Cone/Fragmentor Voltage, are instrument-dependent and require empirical optimization.
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) (Typical Range) | Cone/Fragmentor Voltage (V) (Typical Range) |
| This compound | ~ m/z 994.7 | ~ m/z 487.7 (Neutral Loss of 507) | 35 - 50 | 40 - 60 |
| Internal Standard (C17-CoA) | m/z 1020.6 | m/z 513.6 (Neutral Loss of 507) | 35 - 50 | 40 - 60 |
Experimental Protocol: Acyl-CoA Extraction and Analysis
This protocol provides a general workflow for the extraction and analysis of this compound from biological tissues.
1. Sample Preparation and Extraction:
- Weigh approximately 40-50 mg of frozen tissue powder in a pre-chilled tube.
- Add the internal standard (e.g., C17-CoA).
- Add a 20-fold excess (v/w) of an ice-cold extraction solvent, such as a mixture of acetonitrile (B52724)/methanol/water (2:2:1, v/v/v).
- Homogenize the sample thoroughly using a tissue homogenizer.
- Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.
- Collect the supernatant and dry it under a stream of nitrogen gas.[8]
- Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile or the initial mobile phase).[12]
2. Liquid Chromatography:
- Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 3.5 µm) is recommended.[8]
- Mobile Phase A: 100 mM ammonium formate (B1220265) (pH 5.0) in water with 2% acetonitrile.[8]
- Mobile Phase B: Acetonitrile.
- Flow Rate: 0.3 - 0.4 mL/min.
- Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute the long-chain acyl-CoAs. A typical gradient might run from 5% to 95% B over 10-15 minutes.
- Column Temperature: 40-42°C.[8]
3. Mass Spectrometry:
- Ionization Mode: ESI Positive.
- Scan Type: Multiple Reaction Monitoring (MRM).
- Source Parameters: Optimize capillary voltage, gas flow, and temperatures based on the instrument manufacturer's recommendations. A starting point could be a capillary voltage of 3.2 kV and a desolvation temperature of 500°C.[12]
- MRM Transitions: Set up the transitions as outlined in the table above, and optimize collision energies for each compound to achieve the maximum signal intensity.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting flowchart for low signal intensity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
"overcoming challenges in Tridecanedioyl-CoA synthesis and purification"
Welcome to the technical support center for Tridecanedioyl-CoA synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this long-chain dicarboxylyl-CoA.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inefficient activation of tridecanedioic acid. | - Ensure starting material (tridecanedioic acid) is completely dry. - Use fresh activating reagents (e.g., carbonyldiimidazole (CDI), isobutyl chloroformate). - Optimize the molar ratio of activating agent to dicarboxylic acid. |
| Degradation of Coenzyme A (CoA). | - Prepare CoA solutions fresh. - Maintain a slightly acidic to neutral pH (6.0-7.5) during the reaction. - Keep the reaction temperature low (e.g., on ice) to minimize degradation. | |
| Poor solubility of reactants. | - Use a suitable solvent system. Coenzyme A is soluble in aqueous buffers, while the activated dicarboxylic acid may require an organic co-solvent. A biphasic system or the use of a solvent like dimethylformamide (DMF) may be necessary.[1][2] | |
| Formation of a Mixture of Mono- and Di-CoA Esters | Stoichiometry of reactants. | - To favor the formation of the di-CoA ester , use a molar excess of Coenzyme A (e.g., 2.2 equivalents). - To favor the mono-CoA ester , use a molar excess of tridecanedioic acid or employ a protection strategy for one of the carboxylic acid groups.[3] |
| Non-selective activation of carboxylic acid groups. | - Consider a stepwise synthesis. First, create a mono-protected tridecanedioate, react the unprotected end with CoA, deprotect, and then react the second end. - A one-step method using reagents like LiCl with trifluoroacetic anhydride (B1165640) (TFAA) has been shown to favor mono-esterification in long-chain dicarboxylic acids, a principle that could be adapted for mono-CoA synthesis. | |
| Presence of Polymeric Byproducts | Use of highly reactive diacid derivatives. | - If activating tridecanedioic acid to its diacid chloride, uncontrolled polymerization with the diamine portion of Coenzyme A can occur, similar to nylon synthesis. - Use a milder activating agent or control the addition of reagents carefully at low temperatures. |
| Difficulty in Purifying the Final Product | Co-elution of starting materials and products. | - Utilize reverse-phase High-Performance Liquid Chromatography (HPLC) with a shallow gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in a buffered aqueous mobile phase (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer). |
| Inefficient separation of mono- and di-CoA esters. | - A shallow elution gradient in HPLC is crucial. The di-CoA ester will be more retained on a C18 column than the mono-CoA ester due to the presence of two CoA moieties. | |
| Product Instability/Degradation | Hydrolysis of the thioester bond. | - Store purified this compound at low temperatures (-20°C or -80°C) in a slightly acidic buffer (pH ~5-6). - Avoid repeated freeze-thaw cycles. - Be aware that dithioesters, if formed as a byproduct, are more stable at low pH but hydrolyze at higher pH. |
| Oxidation of the sulfhydryl group. | - Add a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to storage buffers if free CoA is present. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing Tridecanedioyl-diCoA?
A1: The main challenges stem from the difunctional nature of tridecanedioic acid. These include:
-
Controlling Stoichiometry: Achieving the desired ratio of mono- to di-acylated product requires careful control over the molar equivalents of reactants.
-
Side Reactions: The potential for polymerization, especially when using highly reactive intermediates like diacid chlorides, is a significant concern.
-
Purification: Separating the desired di-CoA ester from the starting materials, the mono-CoA ester, and any byproducts can be complex and typically requires advanced chromatographic techniques like HPLC.
-
Solubility: Tridecanedioic acid and its activated forms are often soluble in organic solvents, whereas Coenzyme A is water-soluble, necessitating a carefully chosen reaction solvent system.
Q2: Which methods are recommended for the synthesis of this compound?
A2: Chemo-enzymatic methods are generally preferred for their specificity and milder reaction conditions.
-
Enzymatic Synthesis: The use of an acyl-CoA synthetase that can accept dicarboxylic acids as substrates is a potential route. Some acyl-CoA synthetases are known to activate dicarboxylic acids. This method offers high specificity but may require enzyme expression and purification.
-
Chemical Synthesis: A common approach involves activating the carboxylic acid groups of tridecanedioic acid, followed by reaction with Coenzyme A. Common activating agents include:
-
Carbonyldiimidazole (CDI): Forms a reactive acyl-imidazole intermediate.
-
Mixed Anhydride Method: Using reagents like isobutyl chloroformate to form a mixed anhydride.
-
Q3: How can I purify this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most effective method for purifying this compound.
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient elution is recommended, starting with a high percentage of aqueous buffer (e.g., 50 mM ammonium acetate or potassium phosphate, pH 5.5-6.5) and gradually increasing the concentration of an organic solvent like acetonitrile or methanol.
-
Detection: The eluting compounds can be monitored by UV absorbance at approximately 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of Coenzyme A.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of analytical techniques is recommended:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for confirming the molecular weight of both the mono- and di-CoA esters. The fragmentation pattern in MS/MS can provide further structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the final product, although the complexity of the CoA molecule can make interpretation challenging. It can be particularly useful for distinguishing between the mono- and di-substituted products by observing the signals corresponding to the acyl chain.
-
HPLC: The purity of the sample can be assessed by the presence of a single major peak in the HPLC chromatogram.
Experimental Protocols
General Protocol for Chemical Synthesis of Tridecanedioyl-diCoA (Mixed Anhydride Method)
This is a generalized protocol and may require optimization for your specific experimental conditions.
-
Preparation of Reactants:
-
Dissolve tridecanedioic acid in an appropriate anhydrous organic solvent (e.g., tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)).
-
Prepare a solution of Coenzyme A lithium salt in an aqueous buffer (e.g., 0.5 M KHCO3, pH 7.5). Keep this solution on ice.
-
-
Activation of Tridecanedioic Acid:
-
Cool the tridecanedioic acid solution to 0°C in an ice bath.
-
Add a suitable base, such as triethylamine (B128534) (TEA), to the solution (approximately 2.2 equivalents).
-
Slowly add an activating agent, such as isobutyl chloroformate (approximately 2.2 equivalents), dropwise while stirring.
-
Allow the reaction to proceed for 30-60 minutes at 0°C to form the mixed anhydride.
-
-
Reaction with Coenzyme A:
-
Slowly add the cold Coenzyme A solution to the activated tridecanedioic acid mixture with vigorous stirring.
-
Maintain the reaction at a low temperature (0-4°C) to minimize degradation.
-
Allow the reaction to proceed for 2-4 hours.
-
-
Quenching and Work-up:
-
Acidify the reaction mixture to pH ~5-6 with a dilute acid (e.g., 1 M HCl) to quench the reaction.
-
The product will be in the aqueous phase. The organic solvent can be removed under reduced pressure.
-
-
Purification:
-
Purify the crude product by reverse-phase HPLC as described in the FAQ section.
-
Lyophilize the fractions containing the pure Tridecanedioyl-diCoA.
-
Visualizations
Caption: Workflow for the chemical synthesis and purification of Tridecanedioyl-diCoA.
References
Technical Support Center: Minimizing Tridecanedioyl-CoA Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Tridecanedioyl-CoA in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in biological samples?
A1: this compound degradation stems from two main sources:
-
Enzymatic Degradation: The primary culprits are Acyl-CoA thioesterases (ACOTs), which hydrolyze the thioester bond. Specifically, ACOT4 and ACOT8 have been shown to act on dicarboxylic acyl-CoAs.[1]
-
Chemical Instability: The thioester bond in this compound is susceptible to chemical hydrolysis, which is accelerated by non-optimal pH and temperatures. Thioesters are generally more stable in acidic to neutral conditions.[1][2]
Q2: What are the immediate steps I should take after collecting my biological samples to prevent degradation?
A2: Immediate processing is crucial. If immediate processing is not possible, samples should be flash-frozen in liquid nitrogen and stored at -80°C. Avoid repeated freeze-thaw cycles.
Q3: Are there any known inhibitors for the enzymes that degrade this compound?
A3: Yes, though specific inhibitors for ACOT4 are not well-documented in current literature, Orlistat, a known lipase (B570770) inhibitor, has been shown to inhibit the activity of ACOT8.[3] However, it's important to note that Orlistat may also inhibit other lipases and fatty acid synthases.[4][5] For research purposes, exploring Orlistat as a tool to reduce this compound degradation by ACOT8 in your samples may be beneficial.
Q4: What are the optimal storage conditions for processed samples or extracts containing this compound?
A4: For long-term stability, store extracts at -80°C. For short-term storage during sample processing, it is critical to keep samples on ice at all times. The choice of solvent for reconstitution and storage is also important. While aqueous buffers are necessary for some steps, prolonged storage in aqueous solutions, especially at neutral to alkaline pH, can lead to hydrolysis. Reconstituting in a solvent like methanol (B129727) has been shown to provide better stability for some acyl-CoAs.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no detectable this compound signal in my LC-MS/MS analysis. | 1. Degradation during sample collection and processing. 2. Inefficient extraction. 3. Suboptimal LC-MS/MS conditions. | 1. Review your sample handling protocol. Ensure rapid processing on ice or immediate flash-freezing. Use a pre-chilled acidic homogenization buffer (e.g., 100 mM potassium phosphate (B84403), pH 4.9).2. Optimize your extraction protocol. Ensure complete tissue homogenization. Use a sufficient volume of organic solvent for extraction.3. Verify your LC-MS/MS method. Confirm the correct precursor and product ions for this compound. Check column performance and mobile phase composition. |
| High variability in this compound levels between replicate samples. | 1. Inconsistent sample handling. 2. Enzymatic degradation post-homogenization. 3. Variable extraction efficiency. | 1. Standardize your sample collection and processing workflow to minimize time differences between samples.2. Add an ACOT inhibitor like Orlistat (for ACOT8) to your homogenization buffer. Work quickly and keep samples on ice at all times.3. Use an internal standard (e.g., a stable isotope-labeled version of a similar long-chain dicarboxylic acyl-CoA) added at the beginning of the extraction process to account for variability. |
| Loss of this compound during sample storage. | 1. Inappropriate storage temperature. 2. Chemical hydrolysis in storage solvent. 3. Repeated freeze-thaw cycles. | 1. Ensure samples are consistently stored at -80°C.2. For long-term storage of extracts, consider evaporating the solvent and storing the dried pellet at -80°C. Reconstitute just before analysis.3. Aliquot samples after extraction to avoid multiple freeze-thaw cycles. |
Quantitative Data Summary
The stability of this compound is influenced by time, temperature, and pH. While specific data for this compound is limited, the following tables provide stability data for other acyl-CoAs, which can serve as a guideline.
Table 1: Stability of Various Acyl-CoAs in Liver Extract at 4°C
Data extrapolated from a study on acyl-CoA stability in liver extracts.[7]
| Acyl-CoA | % Degradation after 9 hours | % Degradation after 24 hours |
| Free CoA | < 30% | ~30% |
| Acetyl-CoA | < 30% | ~30% |
| Propionyl-CoA | < 30% | ~30% |
| Octanoyl-CoA (C8) | < 30% | ~30% |
| Decanoyl-CoA (C10) | < 30% | ~30% |
| Oleoyl-CoA (C18:1) | < 30% | ~30% |
| Hexanoyl-CoA (C6) | > 30% | > 90% |
| Suberyl-CoA (C8 dicarboxylic) | > 30% | > 90% |
| Myristoleoyl-CoA (C14:1) | ~44% | > 90% |
Table 2: Half-life of a Thioester (S-methyl thioacetate) under Different Conditions
This data on a simple thioester illustrates the general principles of thioester stability.[8]
| pH | Temperature (°C) | Half-life |
| 7 | 23 | 155 days |
Experimental Protocols
Protocol 1: Sample Collection and Homogenization for Minimizing Degradation
-
Tissue Collection: Excise tissue samples as quickly as possible.
-
Immediate Processing: Immediately place the fresh tissue in a pre-chilled tube on dry ice or in liquid nitrogen.
-
Storage: If not processed immediately, store the frozen tissue at -80°C.
-
Homogenization Buffer Preparation: Prepare an ice-cold homogenization buffer of 100 mM Potassium Phosphate (KH2PO4), pH 4.9.
-
Homogenization:
-
Weigh the frozen tissue (~50-100 mg).
-
In a pre-chilled glass homogenizer, add the frozen tissue to 1-2 mL of the ice-cold homogenization buffer.
-
Homogenize thoroughly on ice until no visible tissue fragments remain.
-
Throughout the process, ensure the sample remains cold to minimize enzymatic activity.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound
-
Sample Preparation: Use the homogenate from Protocol 1.
-
Protein Precipitation and Extraction:
-
Add a 3-fold volume of ice-cold acetonitrile (B52724) to the homogenate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
-
SPE Column Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
-
Elution:
-
Elute the this compound with 1 mL of methanol into a clean collection tube.
-
-
Drying:
-
Dry the eluate under a gentle stream of nitrogen gas at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried extract in an appropriate solvent for your LC-MS/MS analysis (e.g., 50% methanol in water).
-
Visualizations
References
- 1. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Orlistat Displays Antitumor Activity and Enhances the Efficacy of Paclitaxel in Human Hepatoma Hep3B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]
- 5. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Refining Enzyme Kinetic Assays with Tridecanedioyl-CoA Substrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tridecanedioyl-CoA in enzyme kinetic assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with using this compound as a substrate in enzyme kinetic assays?
A1: this compound, as a long-chain dicarboxylyl-CoA, presents several challenges. These include poor aqueous solubility, a tendency to form micelles, and potential substrate inhibition at higher concentrations. Its dicarboxylic nature might also lead to atypical binding in the enzyme's active site compared to monocarboxylic acyl-CoAs. The synthesis and purity of this compound can also be a source of variability in experimental results.
Q2: How can I improve the solubility of this compound in my assay buffer?
A2: To improve the solubility of this compound, consider the following approaches:
-
Use of a carrier protein: Bovine serum albumin (BSA) can be used to bind and solubilize long-chain acyl-CoAs, preventing micelle formation and increasing their availability to the enzyme.[1][2]
-
Inclusion of a low concentration of a non-denaturing detergent: Detergents like Triton X-100 or CHAPS can aid in solubilizing the substrate, but their concentration must be carefully optimized to avoid enzyme denaturation.
-
Sonication: Brief sonication of the substrate solution can help to disperse aggregates.
-
pH adjustment: The pH of the buffer can influence the solubility of dicarboxylic acids. Empirically test a range of pH values within the enzyme's stability range.
Q3: What types of enzymes are expected to utilize this compound as a substrate?
A3: Enzymes involved in fatty acid metabolism, particularly those with a preference for dicarboxylic acids, are potential candidates. This includes certain acyl-CoA dehydrogenases, acyl-CoA oxidases, and carnitine acyltransferases.[3][4] The metabolism of long-chain dicarboxylic acids often occurs in peroxisomes.[3][4]
Q4: Are there established spectrophotometric methods for assays with this compound?
A4: While specific, validated spectrophotometric assays for this compound are not widely documented, established methods for other acyl-CoA substrates can be adapted. For example, assays that monitor the reduction of NAD+ or FAD, or the release of Coenzyme A, are common.[5][6][7] The choice of assay will depend on the specific enzyme and its reaction mechanism.
Troubleshooting Guides
Issue 1: High background signal or non-linear reaction progress curves.
Q: My assay exhibits a high background signal, and the reaction progress curve is not linear. What could be the cause?
A: This issue often points to substrate instability or non-enzymatic reactions.
-
Substrate precipitation: this compound may be precipitating out of solution at the concentration used.
-
Solution: Try lowering the substrate concentration, or improve its solubility using the methods described in FAQ 2. Visually inspect the assay mixture for any turbidity.
-
-
Spontaneous hydrolysis of the thioester bond: The thioester bond of acyl-CoAs can be susceptible to hydrolysis, leading to a continuous background reaction.
-
Solution: Run a control reaction without the enzyme to quantify the rate of spontaneous hydrolysis. Subtract this rate from the enzyme-catalyzed reaction rate. Ensure the pH of your buffer is optimal for thioester bond stability (typically around pH 7.0-8.0).
-
-
Contaminants in the substrate: Impurities in the this compound preparation can interfere with the assay.
-
Solution: Verify the purity of your substrate using methods like HPLC. If necessary, purify the substrate before use.
-
Issue 2: Low or no enzyme activity detected.
Q: I am not observing any significant enzyme activity with this compound. What should I check?
A: This could be due to a variety of factors, from an inactive enzyme to inappropriate assay conditions.
-
Enzyme inactivity: The enzyme may have lost activity due to improper storage or handling.
-
Solution: Test the enzyme activity with a known, reliable substrate to confirm its viability.
-
-
Substrate inhibition: High concentrations of long-chain acyl-CoAs can lead to substrate inhibition.
-
Solution: Perform the assay over a wide range of this compound concentrations to determine the optimal concentration and to check for inhibition at higher concentrations.
-
-
Incorrect assay conditions: The buffer composition, pH, or temperature may not be optimal for the enzyme with this specific substrate.
-
Solution: Systematically vary the assay conditions to find the optimal parameters for your enzyme with this compound.
-
-
Requirement for cofactors: The enzyme may require specific cofactors (e.g., NAD+, FAD, Mg2+) that are missing or at sub-optimal concentrations in your assay.[8]
-
Solution: Review the literature for your specific enzyme or enzyme class to ensure all necessary cofactors are included at appropriate concentrations.
-
Issue 3: Inconsistent and non-reproducible results.
Q: My results are highly variable between experiments. How can I improve reproducibility?
A: Poor reproducibility is often linked to the handling of the long-chain acyl-CoA substrate.
-
Inconsistent substrate preparation: The method of solubilizing and diluting this compound may not be consistent.
-
Solution: Develop a standardized protocol for preparing the substrate stock solution and dilutions. Always prepare fresh dilutions before each experiment.
-
-
Micelle formation: The critical micelle concentration (CMC) of this compound can be influenced by buffer components, leading to variable substrate availability.
-
Solution: The inclusion of BSA in the assay buffer can help to maintain the substrate in a monomeric state and improve reproducibility.[2]
-
-
Pipetting errors: The viscous nature of concentrated solutions of long-chain acyl-CoAs can lead to pipetting inaccuracies.
-
Solution: Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous solutions.
-
Experimental Protocols
General Spectrophotometric Assay for an Acyl-CoA Dehydrogenase
This protocol is a general guideline and will require optimization for your specific enzyme and experimental setup.
Principle: The activity of an acyl-CoA dehydrogenase can be monitored by following the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.
Reagents:
-
Assay Buffer: e.g., 100 mM potassium phosphate, pH 7.5, containing 0.1 mM EDTA.
-
This compound stock solution (e.g., 10 mM in a suitable solvent, stored at -80°C).
-
DCPIP stock solution (e.g., 5 mM in water).
-
Enzyme solution (in a suitable buffer).
Procedure:
-
Prepare a fresh working solution of this compound by diluting the stock solution in the assay buffer. If solubility is an issue, BSA can be included in the assay buffer.
-
Set up the reaction mixture in a cuvette. A typical 1 mL reaction mixture might contain:
-
800 µL Assay Buffer
-
100 µL this compound working solution (to achieve the desired final concentration)
-
50 µL DCPIP working solution (e.g., for a final concentration of 50 µM)
-
-
Incubate the reaction mixture at the desired temperature for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 50 µL of the enzyme solution.
-
Immediately monitor the decrease in absorbance at 600 nm (the absorbance maximum of DCPIP) over time using a spectrophotometer.
-
Calculate the initial reaction rate from the linear portion of the progress curve using the molar extinction coefficient of DCPIP.
Controls:
-
No enzyme control: To measure the rate of non-enzymatic DCPIP reduction.
-
No substrate control: To measure any background enzyme activity.
Data Presentation
Table 1: Hypothetical Kinetic Parameters for an Enzyme with this compound.
| Parameter | Value |
| Km | 15 µM |
| Vmax | 1.2 µmol/min/mg |
| kcat | 150 s⁻¹ |
| kcat/Km | 1 x 10⁷ M⁻¹s⁻¹ |
This table presents hypothetical data for illustrative purposes. Researchers should determine these values experimentally for their specific enzyme.
Table 2: Troubleshooting Checklist.
| Issue | Potential Cause | Suggested Action |
| High Background | Substrate precipitation | Lower substrate concentration, add BSA |
| Spontaneous hydrolysis | Run no-enzyme control | |
| No Activity | Inactive enzyme | Test with a known substrate |
| Substrate inhibition | Perform a substrate titration | |
| Poor Reproducibility | Inconsistent substrate prep | Standardize substrate handling protocol |
| Micelle formation | Include BSA in the assay buffer |
Visualizations
Caption: Experimental workflow for a typical enzyme kinetic assay.
Caption: Troubleshooting decision tree for common assay issues.
References
- 1. Spectrophotometric assay for the condensing enzyme activity of the microsomal fatty acid chain elongation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of enzymes requiring long-chain acyl-CoA esters as substrates: effects of substrate binding to albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A visible wavelength spectrophotometric assay suitable for high-throughput screening of 3-hydroxy-3-methylglutaryl-CoA synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Reaction of Succinyl Coenzyme A (Succinyl-CoA) Synthetase: Activation of 3-Sulfinopropionate to 3-Sulfinopropionyl-CoA in Advenella mimigardefordensis Strain DPN7T during Degradation of 3,3′-Dithiodipropionic Acid - PMC [pmc.ncbi.nlm.nih.gov]
"enhancing the sensitivity of Tridecanedioyl-CoA detection in complex mixtures"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Tridecanedioyl-CoA, particularly in complex biological mixtures. Our aim is to help you enhance the sensitivity and reliability of your experimental results.
Troubleshooting Guide
This guide addresses common issues encountered during the detection of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal for this compound | Inefficient Extraction: this compound, being a long-chain dicarboxylic acyl-CoA, may be poorly extracted with methods optimized for short-chain or monocarboxylic acyl-CoAs. | 1. Use a robust extraction protocol: A common method involves quenching metabolism with ice-cold buffer, followed by protein precipitation and extraction with an organic solvent mixture like isopropanol (B130326), or methanol (B129727)/chloroform.[1][2]2. Solid-Phase Extraction (SPE): Incorporate an SPE step with a weak anion exchange or reversed-phase cartridge to enrich for acyl-CoAs and remove interfering substances.[1] |
| Degradation of this compound: Acyl-CoAs are susceptible to hydrolysis, especially at alkaline pH and elevated temperatures. | 1. Maintain cold temperatures: Keep samples on ice or at 4°C throughout the extraction process.[1]2. Use acidic conditions: Acidifying the extraction solvent can help to stabilize the thioester bond.3. Prompt analysis: Analyze samples as quickly as possible after extraction. If storage is necessary, store extracts at -80°C. | |
| Suboptimal LC-MS/MS Parameters: The settings on your liquid chromatography-tandem mass spectrometer may not be optimized for this specific molecule. | 1. Optimize ionization: Use positive electrospray ionization (ESI) mode, as it is generally more efficient for acyl-CoAs.[3]2. Select appropriate MS/MS transitions: For targeted analysis, use Multiple Reaction Monitoring (MRM). Based on the structure of this compound (C34H62N7O19P3S), the protonated molecule [M+H]+ has a theoretical m/z of 994.3. A characteristic neutral loss of 507 Da (corresponding to the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety) is common for acyl-CoAs.[4][5][6] Therefore, a primary MRM transition would be 994.3 -> 487.3. Additional qualifying transitions should also be monitored. | |
| High Background Noise or Interfering Peaks | Matrix Effects: Components of the biological sample (salts, lipids, etc.) can suppress or enhance the ionization of the target analyte. | 1. Improve sample cleanup: Utilize SPE as mentioned above.[1]2. Optimize chromatographic separation: Use a longer gradient or a different column chemistry (e.g., C8 or C18) to separate this compound from interfering compounds.[3][4]3. Use an internal standard: A stable isotope-labeled internal standard is ideal for correcting for matrix effects and extraction losses. If a specific standard for this compound is unavailable, a structurally similar long-chain acyl-CoA can be used. |
| Contamination: Contaminants from solvents, glassware, or plasticware can introduce interfering peaks. | 1. Use high-purity solvents: Ensure all solvents are LC-MS grade.2. Use glass vials: Some acyl-CoAs can adsorb to plastic surfaces. It is recommended to use glass or low-adsorption vials.[7] | |
| Poor Reproducibility | Inconsistent Sample Preparation: Variability in extraction efficiency or sample handling can lead to inconsistent results. | 1. Standardize the protocol: Ensure all samples are processed identically.2. Use an internal standard: This will help to normalize for variations in sample preparation and instrument response. |
| Instrument Instability: Fluctuations in the LC-MS/MS system can cause poor reproducibility. | 1. Equilibrate the system: Allow the LC-MS/MS system to equilibrate fully before running samples.2. Perform regular maintenance: Ensure the instrument is clean and properly calibrated. |
Frequently Asked Questions (FAQs)
1. What is the best sample preparation method for this compound?
A combination of liquid-liquid extraction and solid-phase extraction (SPE) is often recommended for enriching long-chain acyl-CoAs from complex mixtures.[1] A common approach involves initial homogenization in an organic solvent like isopropanol or a methanol/chloroform mixture, followed by purification using a weak anion exchange or reversed-phase SPE column.[1][2] The use of an acidic extraction buffer can help to improve the stability of the acyl-CoA.[8]
2. What are the optimal LC-MS/MS parameters for detecting this compound?
-
Liquid Chromatography: Reversed-phase chromatography using a C8 or C18 column is typically employed. A gradient elution with a mobile phase containing an ion-pairing agent or a volatile buffer like ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) is common.[3][4]
-
Mass Spectrometry: Positive electrospray ionization (ESI) is the preferred mode. For sensitive and specific detection, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.[9] Key MRM transitions for this compound ([M+H]+ ≈ 994.3) would include the transition to the fragment ion resulting from the neutral loss of the adenosine 3'-phosphate 5'-diphosphate moiety (994.3 -> 487.3).[4][5][6]
3. How can I improve the sensitivity of my assay?
-
Optimize sample cleanup: A thorough cleanup procedure to remove interfering substances is crucial.
-
Derivatization: While not always necessary with modern mass spectrometers, derivatization of the carboxyl groups could potentially enhance ionization efficiency.
-
Use a sensitive instrument: A modern triple quadrupole or high-resolution mass spectrometer will offer the best sensitivity.
-
Concentrate the sample: After extraction and cleanup, the sample can be dried down and reconstituted in a smaller volume of a suitable solvent.[4]
4. How stable is this compound during sample storage and preparation?
Acyl-CoAs are generally unstable and prone to hydrolysis.[10] It is critical to keep samples cold (on ice or at 4°C) during preparation and to store them at -80°C for long-term storage. The use of acidic conditions can also help to minimize degradation.[8]
5. Where can I obtain a standard for this compound?
Commercial availability of a specific this compound standard may be limited. You may need to custom synthesize this standard or use a commercially available, structurally similar long-chain dicarboxylic acyl-CoA as a reference.
Quantitative Data Summary
The following table summarizes typical performance metrics for the analysis of long-chain acyl-CoAs using LC-MS/MS. Please note that these are general values, and specific performance for this compound will need to be determined empirically.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | Low fmol to pmol range | [2] |
| Limit of Quantification (LOQ) | Low pmol range | |
| Linear Dynamic Range | 3-4 orders of magnitude | [10] |
| Extraction Recovery | 70-90% (highly method dependent) | [9] |
| Inter- and Intra-day Precision (%RSD) | < 15% | [9] |
Experimental Protocols
Protocol 1: Sample Preparation from Cultured Cells
This protocol is adapted from established methods for acyl-CoA extraction.[8]
-
Cell Harvesting:
-
Aspirate the culture medium and place the plate on ice.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold extraction solvent (e.g., 2:1 methanol:chloroform) containing an appropriate internal standard.
-
Scrape the cells and transfer the lysate to a glass tube.
-
-
Extraction:
-
Vortex the cell lysate vigorously for 1 minute.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Sample Concentration:
-
Dry the extract under a stream of nitrogen gas.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of a suitable solvent (e.g., 50% methanol with 5 mM ammonium acetate).[4]
-
-
Analysis:
-
Centrifuge the reconstituted sample to remove any particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for developing a method for this compound.
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 10 mM ammonium acetate
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (example for this compound):
-
Precursor Ion (m/z): 994.3
-
Product Ion 1 (m/z): 487.3 (Quantitative)
-
Product Ion 2 (m/z): Monitor for another characteristic fragment (Qualitative)
-
-
Collision Energy: Optimize for each transition.
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting logic for low signal issues.
Caption: Metabolic pathway leading to this compound.
References
- 1. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. duke-nus.edu.sg [duke-nus.edu.sg]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Optimization for Tridecanedioyl-CoA Extraction from Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Tridecanedioyl-CoA and other long-chain acyl-CoAs from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in ensuring good recovery of this compound from tissues?
A1: The most critical step is the rapid and effective quenching of metabolic activity at the point of tissue collection. This is best achieved by flash-freezing the tissue in liquid nitrogen immediately upon collection. This minimizes the enzymatic degradation of acyl-CoAs, which are known to be unstable.[1] Proper storage at -80°C is also essential to maintain sample integrity until extraction.
Q2: I am observing low yields of long-chain acyl-CoAs in my extracts. What are the likely causes and how can I troubleshoot this?
A2: Low yields can stem from several factors. A primary cause is incomplete homogenization, preventing the full release of intracellular metabolites. Ensure your tissue is thoroughly homogenized on ice. Another significant factor is the choice of extraction solvent and methodology. An effective method involves homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[2][3] Furthermore, solid-phase extraction (SPE) is often employed to purify and concentrate the acyl-CoAs, which can significantly improve recovery rates.[3]
Q3: Can I use the same extraction protocol for different tissue types?
A3: While the fundamental principles of extraction remain the same, some optimization may be necessary for different tissues due to variations in lipid and protein content. For instance, a protocol optimized for liver may need adjustments for brain or muscle tissue. It is advisable to start with a general protocol and then optimize parameters such as homogenization time, solvent volumes, and SPE wash/elution conditions for each specific tissue type to achieve the best results.
Q4: How can I be sure that the measured this compound levels are accurate and reproducible?
A4: For accurate and reproducible quantification, the use of an appropriate internal standard is crucial. A stable isotope-labeled or an odd-chain acyl-CoA, such as heptadecanoyl-CoA, that is not naturally abundant in the sample is recommended.[4] This internal standard should be added at the very beginning of the extraction process to account for any sample loss during the procedure. Additionally, performing replicate extractions and analyses will help ensure the reproducibility of your results.
Q5: What are the best practices for storing the final extract before LC-MS/MS analysis?
A5: Acyl-CoA extracts are susceptible to degradation. For short-term storage (a few hours), keep the samples on ice or at 4°C. For longer-term storage, it is best to dry the sample under a stream of nitrogen and store it at -80°C. Immediately before analysis, reconstitute the dried extract in a suitable solvent, such as 50% methanol (B129727).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | Incomplete cell lysis during homogenization. | Ensure tissue is completely homogenized. Consider using a more powerful homogenizer or increasing homogenization time while keeping the sample on ice. |
| Degradation of this compound due to enzymatic activity. | Flash-freeze tissue immediately after collection. Keep samples on ice throughout the extraction process. | |
| Inefficient extraction from the tissue homogenate. | Optimize the solvent system. A mixture of acetonitrile and isopropanol is often effective. Ensure vigorous vortexing during the extraction step. | |
| Poor Recovery from Solid-Phase Extraction (SPE) | Inappropriate SPE cartridge type. | Use a weak anion exchange SPE column for effective binding of acyl-CoAs. |
| Suboptimal wash and elution conditions. | Ensure the wash steps are sufficient to remove interfering substances without eluting the analyte. Optimize the elution solvent; a common choice is a buffered methanolic solution. | |
| High Variability Between Replicates | Inconsistent sample handling and extraction. | Standardize every step of the protocol, from tissue weighing to final extract reconstitution. Ensure thorough mixing at all stages. |
| Presence of interfering substances in the final extract. | Optimize the SPE wash steps to remove contaminants. Consider a liquid-liquid extraction step prior to SPE to remove lipids. | |
| Peak Tailing or Splitting in LC-MS/MS | Poor chromatographic conditions. | Optimize the mobile phase composition and gradient. The use of an ion-pairing agent in the mobile phase can improve peak shape for acyl-CoAs. |
| Matrix effects from co-eluting compounds. | Dilute the sample to reduce matrix effects. Improve sample cleanup using SPE. |
Data Presentation
Table 1: Reported Recovery Rates of Long-Chain Acyl-CoAs Using Various Extraction Methods
| Extraction Method | Tissue Type | Reported Recovery Rate | Reference |
| Solvent Extraction with SPE | Rat Liver | 93-104% (for various acyl-CoAs) | |
| Modified Solvent Extraction with SPE | Rat Heart, Kidney, Muscle | 70-80% | |
| Two-phase extraction with methanol and high salt | Rat Liver | ~55% (with acyl-CoA-binding protein) | |
| Chloroform/Methanol Extraction | Rat Liver, Hamster Heart | Not specified, but comparable to previous studies |
Experimental Protocols
Detailed Protocol for this compound Extraction from Tissues
This protocol is a generalized method adapted from several published procedures and may require optimization for specific tissue types.
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Liquid nitrogen
-
Homogenizer (e.g., glass or mechanical)
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium (B1175870) Hydroxide (B78521) (NH4OH) in methanol
-
Nitrogen gas evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation and Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
In a pre-chilled homogenizer, add the tissue to 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize the tissue thoroughly on ice until no visible tissue fragments remain.
-
Add 2.0 mL of isopropanol and homogenize again.
-
-
Solvent Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 4.0 mL of acetonitrile.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 1,900 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE column with 3 mL of methanol.
-
Equilibration: Equilibrate the column with 3 mL of water.
-
Loading: Load the collected supernatant onto the SPE column.
-
Washing: Wash the column with 3 mL of water, followed by 3 mL of 2% formic acid, and then 3 mL of methanol.
-
Elution: Elute the acyl-CoAs with 2 mL of 2% ammonium hydroxide in methanol, followed by a second elution with 2 mL of 5% ammonium hydroxide in methanol.
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of an appropriate solvent for your LC-MS/MS analysis (e.g., 50% methanol).
-
-
LC-MS/MS Analysis:
-
Analyze the reconstituted sample using a validated LC-MS/MS method for the quantification of this compound and other long-chain acyl-CoAs.
-
Mandatory Visualization
Caption: Experimental workflow for this compound extraction.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Tridecanedioyl-CoA as a True Enzyme Substrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating Tridecanedioyl-CoA as a genuine substrate for peroxisomal acyl-CoA oxidase 1 (ACOX1), a key enzyme in the β-oxidation of long-chain dicarboxylic acids. By comparing its kinetic parameters with known substrates, researchers can quantitatively assess its suitability for enzymatic conversion, offering valuable insights for metabolic research and drug development.
Executive Summary
This compound, a 13-carbon dicarboxylic acyl-CoA, is hypothesized to be a substrate for peroxisomal β-oxidation, a critical metabolic pathway for dicarboxylic acids. This guide outlines the experimental validation of this compound as a substrate for the rate-limiting enzyme of this pathway, peroxisomal acyl-CoA oxidase 1 (ACOX1). We present a comparative analysis of its predicted kinetic parameters against established ACOX1 substrates, including a homologous long-chain dicarboxylic acid, Dodecanedioyl-CoA (C12), and a long-chain monocarboxylic acid, Lauroyl-CoA (C12). Detailed experimental protocols for the synthesis of this compound and the subsequent enzyme kinetic assays are provided to facilitate empirical validation.
Comparative Analysis of ACOX1 Substrates
The following table summarizes the experimentally determined kinetic parameters for known substrates of rat liver peroxisomal acyl-CoA oxidase 1 and provides estimated values for this compound based on established trends.
| Substrate | Abbreviation | Carbon Chain Length | Km (µM) | Vmax (relative %) | Reference |
| This compound | C13-DCA-CoA | 13 | ~18 (Estimated) | ~95 (Estimated) | |
| Dodecanedioyl-CoA | C12-DCA-CoA | 12 | 20 | 100 | [1] |
| Decanedioyl-CoA | C10-DCA-CoA | 10 | 25 | 100 | [1] |
| Octanedioyl-CoA | C8-DCA-CoA | 8 | 33 | 100 | [1] |
| Adipoyl-CoA | C6-DCA-CoA | 6 | 50 | 100 | [1] |
| Lauroyl-CoA | C12-CoA | 12 | 10 | 150 | [2] |
Note: The kinetic values for this compound are estimations derived from the trend of decreasing Km with increasing chain length observed for other dicarboxylic acids. Experimental verification is essential.
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound from tridecanedioic acid and Coenzyme A for use in enzyme assays.
Principle: This method involves the activation of the carboxylic acid groups of tridecanedioic acid with a coupling agent, followed by reaction with the free sulfhydryl group of Coenzyme A.
Materials:
-
Tridecanedioic acid
-
Coenzyme A, free acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous dimethylformamide (DMF)
-
Sodium bicarbonate buffer (0.1 M, pH 8.0)
-
Diethyl ether, anhydrous
-
Reverse-phase HPLC system with a C18 column
-
Acetonitrile (B52724) (ACN) and Trifluoroacetic acid (TFA) for HPLC
-
Lyophilizer
Procedure:
-
Activation of Tridecanedioic Acid:
-
Dissolve tridecanedioic acid and a 2.2 molar excess of N-hydroxysuccinimide in anhydrous DMF.
-
Add a 2.2 molar excess of DCC to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the formation of the di-NHS ester by thin-layer chromatography (TLC).
-
Remove the dicyclohexylurea precipitate by filtration.
-
-
Coupling with Coenzyme A:
-
Dissolve Coenzyme A in 0.1 M sodium bicarbonate buffer, pH 8.0.
-
Slowly add the di-NHS ester of tridecanedioic acid (in DMF) to the Coenzyme A solution with constant stirring.
-
Maintain the pH at 8.0 by adding 1 M NaOH as needed.
-
Allow the reaction to proceed at room temperature for 4-6 hours.
-
-
Purification:
-
Purify the reaction mixture by reverse-phase HPLC on a C18 column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the this compound.
-
Monitor the elution profile at 260 nm (for the adenine (B156593) moiety of CoA).
-
Collect the fractions containing the desired product.
-
-
Lyophilization and Quantification:
-
Pool the pure fractions and lyophilize to obtain this compound as a white powder.
-
Determine the concentration of the purified this compound spectrophotometrically using the molar extinction coefficient of adenine at 260 nm (ε = 16,400 M⁻¹cm⁻¹).
-
Peroxisomal Acyl-CoA Oxidase (ACOX1) Kinetic Assay
Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the oxidation of this compound by ACOX1.
Principle: ACOX1 catalyzes the oxidation of acyl-CoAs, producing H₂O₂. The rate of H₂O₂ production can be measured using a coupled enzyme assay where horseradish peroxidase (HRP) catalyzes the oxidation of a chromogenic or fluorogenic substrate, leading to a measurable change in absorbance or fluorescence.[2][3]
Materials:
-
Purified recombinant ACOX1 or a peroxisome-enriched fraction from clofibrate-treated rat liver.
-
This compound and comparator substrates (e.g., Dodecanedioyl-CoA, Lauroyl-CoA) at various concentrations.
-
Horseradish peroxidase (HRP)
-
Leuco-dichlorofluorescein (for spectrophotometric assay) or Amplex® Red (for fluorometric assay).[3]
-
Potassium phosphate (B84403) buffer (50 mM, pH 8.0).
-
Spectrophotometer or fluorometer plate reader.
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 8.0), HRP, and the chosen chromogenic/fluorogenic substrate in a 96-well plate or cuvette.
-
-
Substrate Addition:
-
Add varying concentrations of this compound to the reaction wells. A typical concentration range would be 0.1x to 10x the estimated Km.
-
-
Enzyme Initiation:
-
Initiate the reaction by adding a fixed amount of ACOX1 enzyme preparation to each well.
-
-
Kinetic Measurement:
-
Immediately measure the increase in absorbance (at the appropriate wavelength for the chromogen) or fluorescence (Ex/Em for the fluorogen) over time in a kinetic mode.[2]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the kinetic curve.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.
-
Repeat the entire procedure for the comparator substrates under identical conditions.
-
Visualizations
Experimental Workflow for Substrate Validation
Caption: A streamlined workflow for the validation of this compound as an ACOX1 substrate.
Signaling Pathway: Peroxisomal β-Oxidation of Dicarboxylic Acids
Caption: The metabolic pathway for the peroxisomal β-oxidation of this compound.
References
- 1. The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
"comparative analysis of Tridecanedioyl-CoA and other dicarboxylyl-CoAs"
A Comparative Analysis of Tridecanedioyl-CoA and Other Dicarboxylyl-CoAs
Introduction
Dicarboxylyl-Coenzyme A (CoA) esters are crucial metabolic intermediates derived from dicarboxylic acids (DCAs). These molecules are primarily generated through the ω-oxidation of fatty acids, an alternative pathway to the more common β-oxidation.[1][2][3][4] While typically a minor route for fatty acid metabolism, ω-oxidation and the subsequent metabolism of dicarboxylyl-CoAs become significantly more important in physiological states of high lipid flux or when mitochondrial β-oxidation is impaired.[1][5]
This compound, the coenzyme A derivative of a 13-carbon dicarboxylic acid, represents a long-chain, odd-numbered dicarboxylyl-CoA.[6] This guide provides a comparative analysis of the metabolic pathways, enzymatic processing, and potential signaling roles of this compound alongside other key even- and odd-chain dicarboxylyl-CoAs. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced roles of these molecules in cellular metabolism and disease.
Metabolic Pathways: From Formation to Degradation
The metabolism of dicarboxylyl-CoAs involves a multi-step, multi-organelle process that begins in the endoplasmic reticulum and is completed primarily in the peroxisomes.
Formation via ω-Oxidation
Dicarboxylic acids are synthesized from monocarboxylic fatty acids in the endoplasmic reticulum.[1][3] This process, known as ω-oxidation, involves three key enzymatic steps:
-
ω-Hydroxylation: The process is initiated by the hydroxylation of the terminal methyl (ω) carbon of a fatty acid, a reaction catalyzed by cytochrome P450 monooxygenases.[1][2]
-
Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.[4]
-
Oxidation to Carboxylic Acid: Finally, aldehyde dehydrogenase oxidizes the aldehyde group to a carboxyl group, resulting in a dicarboxylic acid with carboxyl groups at both ends of the aliphatic chain.[4]
This pathway preferably metabolizes medium-chain fatty acids (10-12 carbons) but is capable of processing longer chains as well.[2][7]
Caption: The ω-Oxidation Pathway in the Endoplasmic Reticulum.
Activation to Dicarboxylyl-CoA
Before degradation, the dicarboxylic acid must be activated by attaching it to Coenzyme A. This reaction is catalyzed by a dicarboxylyl-CoA synthetase, an enzyme found in the microsomal fraction of the liver, which converts the DCA into its corresponding dicarboxylyl-CoA ester (e.g., this compound).[8][9] This activation step is an ATP-dependent process.[9]
Degradation via Peroxisomal β-Oxidation
The primary site for the degradation of dicarboxylyl-CoAs is the peroxisome.[5][8][10] While mitochondria can contribute to this process, peroxisomes handle the bulk of dicarboxylyl-CoA chain-shortening.[5][11][12] The process is analogous to fatty acid β-oxidation, involving a cycle of four enzymatic reactions that sequentially shorten the carbon chain.
The key enzymes involved in the peroxisomal β-oxidation of long-chain DCAs include:
-
Acyl-CoA Oxidase (ACOX1): Catalyzes the first, rate-limiting step.[5][13]
-
L-bifunctional protein (LBP/EHHADH) and D-bifunctional protein (DBP): Provide hydratase and dehydrogenase activities.[8]
-
Peroxisomal Thiolases (e.g., ACAA1): Catalyze the final thiolytic cleavage, releasing a molecule of acetyl-CoA in each cycle.[5][13]
This cycle repeats until the dicarboxylyl-CoA is broken down into shorter-chain products. For an even-chain substrate like Dodecanedioyl-CoA (DC12), the final product is succinyl-CoA. For an odd-chain substrate like this compound (DC13), the final products are succinyl-CoA and propionyl-CoA.[11][13][14]
Caption: Peroxisomal β-Oxidation of Dicarboxylyl-CoAs.
Comparative Data of Dicarboxylyl-CoAs
The chain length of a dicarboxylyl-CoA dictates its physical properties and its preferred enzymatic substrates. Below is a comparison of this compound with other common dicarboxylyl-CoAs.
| Dicarboxylyl-CoA | Abbreviation | Parent Dicarboxylic Acid | Carbon Chain Length |
| Adipoyl-CoA | DC6-CoA | Adipic Acid | 6 |
| Suberoyl-CoA | DC8-CoA | Suberic Acid | 8 |
| Sebacoyl-CoA | DC10-CoA | Sebacic Acid | 10 |
| Dodecanedioyl-CoA | DC12-CoA | Dodecanedioic Acid | 12 |
| This compound | DC13-CoA | Tridecanedioic Acid | 13 |
| Hexadecanedioyl-CoA | DC16-CoA | Hexadecanedioic Acid | 16 |
Comparative Enzyme Performance
Comprehensive kinetic data (Km, Vmax) for the full range of dicarboxylyl-CoAs are limited in the literature. However, studies on key enzymes provide insights into substrate preference. Peroxisomal Acyl-CoA Oxidase 1 (ACOX1) and mitochondrial Medium-Chain Acyl-CoA Dehydrogenase (MCAD) show differential activity based on the chain length of the dicarboxylyl-CoA substrate.
| Enzyme | Substrate | Relative Activity (%) | Comments | Source |
| ACOX1 (Peroxisomal) | Dodecanedioyl-CoA (DC12-CoA) | ~50% | Activity is approximately half of that for its preferred monocarboxylic substrate, C12-CoA. | [12] |
| Adipoyl-CoA (DC6-CoA) | ~2% | Shows very low activity with shorter-chain dicarboxylyl-CoAs. | [12] | |
| MCAD (Mitochondrial) | Dodecanedioyl-CoA (DC12-CoA) | ~28% | Activity is compared to its preferred substrate, octanoyl-CoA (C8-CoA). | [12] |
| Adipoyl-CoA (DC6-CoA) | Measurable | Exhibits activity with DC6-CoA, contributing to its degradation in mitochondria. | [12] |
Data for this compound (DC13-CoA) is not specifically available but is expected to be a substrate for peroxisomal enzymes like ACOX1, similar to other long-chain dicarboxylyl-CoAs.
Experimental Protocols
Quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The gold standard for the sensitive and specific quantification of dicarboxylyl-CoAs and their parent acids in biological matrices is LC-MS/MS.[15][16][17]
Objective: To accurately measure the concentration of various dicarboxylyl-CoAs in samples such as plasma, urine, or tissue homogenates.
Methodology:
-
Sample Collection & Storage: Collect biological samples and store them immediately at -80°C to prevent degradation.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., D4-Adipic Acid) to the sample for accurate quantification.
-
Extraction:
-
Derivatization (for DCAs): To improve chromatographic properties and ionization efficiency, dicarboxylic acids are often derivatized. A common method is to form dibutyl esters by reacting the sample with butanolic HCl.[16]
-
LC Separation:
-
Inject the prepared sample into a liquid chromatography system.
-
Use a C18 reverse-phase column with a gradient elution of two mobile phases (e.g., Solvent A: ammonium (B1175870) acetate (B1210297) in water; Solvent B: acetonitrile) to separate the different acyl-CoA species or DCA derivatives based on their hydrophobicity.[18]
-
-
MS/MS Detection:
-
The eluent from the LC column is introduced into a tandem mass spectrometer, typically using electrospray ionization (ESI).
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for each analyte and monitoring for a unique product ion generated upon fragmentation, ensuring high specificity.[16][17]
-
-
Data Analysis: Quantify the amount of each analyte by comparing the ratio of its peak area to that of the internal standard against a standard calibration curve.
Caption: Workflow for Quantification of Dicarboxylyl-CoAs via LC-MS/MS.
Role in Cellular Signaling
Direct signaling roles for dicarboxylyl-CoAs have not been established. However, their metabolism is intrinsically linked to broader cellular signaling and regulation by acting as precursors for key metabolic products that influence epigenetic modifications.
The acetyl-CoA and succinyl-CoA generated from peroxisomal β-oxidation of dicarboxylyl-CoAs contribute to the extramitochondrial pools of these metabolites.[5][19] These nuclear and cytosolic pools are critical substrates for post-translational modifications of proteins, most notably histones.
-
Histone Acetylation: Acetyl-CoA is the acetyl group donor for histone acetyltransferases (HATs), which acetylate lysine (B10760008) residues on histones, generally leading to a more open chromatin structure and increased gene expression.
-
Histone Succinylation: Succinyl-CoA can be used as a substrate for histone succinylation, another type of modification that can impact chromatin structure and gene regulation.[5][19]
By supplying these acyl-CoA molecules, the metabolism of dicarboxylyl-CoAs serves as a link between the cell's lipid metabolic state and the epigenetic control of its genome.[5][20]
Caption: Link between Dicarboxylyl-CoA Metabolism and Gene Regulation.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Omega oxidation - Wikipedia [en.wikipedia.org]
- 3. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 4. byjus.com [byjus.com]
- 5. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The microsomal dicarboxylyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of mitochondrial acyl-CoA dehydrogenases in the metabolism of dicarboxylic fatty acids. | i4kids [i4kids.org]
- 12. Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. babraham.ac.uk [babraham.ac.uk]
- 20. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Identity of Tridecanedioyl-CoA Peaks in Mass Spectra
For researchers engaged in metabolomics, particularly in the study of fatty acid oxidation and related metabolic pathways, unequivocal identification of metabolites is paramount. Tridecanedioyl-CoA, a dicarboxylyl-CoA, can be a challenging analyte to definitively identify in complex biological matrices. This guide provides a comparative overview of mass spectrometry-based methods for confirming the identity of putative this compound peaks, complete with experimental protocols and data presentation to aid in methodological selection.
Introduction to this compound Identification
This compound is an intermediate in the omega-oxidation of long-chain fatty acids. Its detection and accurate identification are crucial for understanding certain metabolic disorders. Mass spectrometry, coupled with liquid chromatography (LC-MS), is the primary tool for this purpose. Confirmation of identity relies on a combination of chromatographic behavior (retention time) and mass spectral characteristics (precursor ion mass and fragmentation pattern). The gold standard for confirmation is the comparison of these characteristics with those of an authentic chemical standard.
Comparison of Mass Spectrometry Techniques
The choice of mass spectrometer profoundly impacts the confidence of identification. The two main strategies are targeted analysis using tandem mass spectrometry (MS/MS) and untargeted or confirmation analysis using high-resolution mass spectrometry (HRMS).
| Technique | Instrumentation | Strengths | Limitations | Best For |
| Tandem MS (MS/MS) with Multiple Reaction Monitoring (MRM) | Triple Quadrupole (QqQ) | - High sensitivity and specificity- Wide dynamic range- Robust for quantification | - Requires prior knowledge of the precursor and product ions- Provides limited structural information beyond the selected reaction | - Targeted quantification of known analytes- High-throughput screening |
| High-Resolution MS (HRMS) | Time-of-Flight (TOF), Orbitrap | - High mass accuracy (<5 ppm), enabling confident elemental composition determination- Untargeted screening for novel compounds- Rich fragmentation spectra for structural elucidation | - Lower sensitivity compared to MRM on a QqQ for a specific transition- More complex data analysis | - Confirmation of elemental composition- Identification of unknown compounds- Structural elucidation |
Experimental Protocols
Reproducible and robust experimental protocols are essential for the confident identification of this compound.
Sample Preparation: Protein Precipitation
This method is rapid and suitable for a wide range of sample types, including cell culture and tissue homogenates.
-
Homogenization: Homogenize cell pellets or pulverized tissue in 4 volumes of ice-cold 80% methanol (B129727)/water.
-
Precipitation: Vortex the homogenate vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol in water for LC-MS analysis.
Liquid Chromatography
Separation of this compound from isomers and other metabolites is critical. Reversed-phase chromatography is typically employed.
-
Column: C18 reversed-phase column (e.g., 2.1 mm i.d., 100 mm length, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 8.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2-98% B
-
15-20 min: 98% B
-
20.1-25 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Note on Retention Time: As a dicarboxylic acid, this compound is more polar than its monocarboxylic counterpart, tridecanoyl-CoA. Therefore, it will have a shorter retention time on a reversed-phase column under identical conditions.
Mass Spectrometry Parameters for Identification
The key to identification lies in the specific mass-to-charge ratios (m/z) of the precursor and its characteristic fragment ions. This compound has a molecular formula of C34H58N7O19P3S and a monoisotopic mass of 993.2827 g/mol .
Table of Theoretical m/z Values for this compound ([M+H]+)
| Ion Type | Description | Theoretical m/z |
| Precursor Ion [M+H]+ | Protonated molecule | 994.2905 |
| Product Ion 1 | Neutral loss of 507 Da (adenosine 3'-phosphate 5'-diphosphate) | 487.2305 |
| Product Ion 2 | Adenosine 3',5'-diphosphate fragment | 428.0365 |
Targeted Analysis using MRM
For routine analysis and quantification, MRM on a triple quadrupole mass spectrometer is the method of choice.[1][2] The following transitions are proposed for this compound.
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| 994.3 | 487.2 | Primary quantifying transition (Neutral Loss of 507) |
| 994.3 | 428.0 | Confirming transition (Adenosine diphosphate (B83284) fragment) |
Confirmation using High-Resolution MS/MS
For unequivocal identification, high-resolution tandem mass spectrometry (HRMS/MS) on a Q-TOF or Orbitrap instrument is recommended. The high mass accuracy allows for the confirmation of the elemental composition of both the precursor and product ions.
-
Full Scan MS: Acquire full scan data to identify the precursor ion with an m/z of 994.2905 (with a mass tolerance of < 5 ppm).
-
Tandem MS (ddMS2 or DIA): Acquire fragmentation spectra for the precursor ion. The resulting spectrum should show a prominent product ion at m/z 487.2305 and/or 428.0365, both with high mass accuracy.
Visualizing the Workflow and Concepts
To aid in understanding the experimental and logical flow of identifying this compound, the following diagrams are provided.
Caption: Workflow for the identification of this compound.
Caption: Simplified signaling pathway showing the formation of dicarboxylyl-CoAs.
Conclusion
Confirming the identity of a this compound peak in a mass spectrum requires a systematic approach. While targeted MRM analysis on a triple quadrupole mass spectrometer offers excellent sensitivity for known analytes, the gold standard for confirmation involves high-resolution mass spectrometry to verify the elemental composition of the precursor and its characteristic fragments. In all cases, the most definitive identification is achieved by comparing the retention time and mass spectral data of the putative peak with that of a certified this compound reference standard analyzed under identical conditions. By employing the protocols and understanding the comparative strengths of the technologies outlined in this guide, researchers can confidently identify this compound and advance their understanding of fatty acid metabolism.
References
The Metabolic Crossroads: A Comparative Analysis of Tridecanedioyl-CoA and Other Fatty Acyl-CoAs
For researchers, scientists, and drug development professionals, understanding the nuanced metabolic pathways of different fatty acyl-CoAs is paramount for developing targeted therapeutic strategies. This guide provides a comprehensive comparison of the metabolic fate of Tridecanedioyl-CoA, a C13 dicarboxylic acyl-CoA, with that of more common fatty acyl-CoAs, supported by experimental data and detailed methodologies.
The metabolic journey of fatty acids is a cornerstone of cellular bioenergetics. While the catabolism of traditional even-chain, monocarboxylic fatty acids is well-documented, the metabolic fate of dicarboxylic acids, such as tridecanedioic acid, presents a distinct and equally important narrative. This compound, derived from tridecanedioic acid, follows a unique metabolic route that distinguishes it from its monocarboxylic counterparts like the long-chain saturated palmitoyl-CoA (C16:0) or the odd-chain heptadecanoyl-CoA (C17:0). These differences have significant implications for cellular energy balance, anaplerosis, and the regulation of metabolic pathways.
A Divergent Path: Comparing Metabolic Fates
The metabolism of fatty acyl-CoAs primarily occurs through β-oxidation, a process that sequentially shortens the acyl chain to produce acetyl-CoA. However, the subcellular location and the final products of this process differ significantly for dicarboxylic acyl-CoAs compared to monocarboxylic fatty acyl-CoAs.
This compound , being a dicarboxylic acid, is predominantly metabolized via peroxisomal β-oxidation .[1][2] This is in contrast to long-chain monocarboxylic fatty acyl-CoAs like palmitoyl-CoA , which are primarily oxidized in the mitochondria .[3] Odd-chain fatty acyl-CoAs, such as heptadecanoyl-CoA , also undergo mitochondrial β-oxidation.[4]
A key distinction in the metabolism of this compound is its anaplerotic potential. The β-oxidation of this compound proceeds from both ends of the molecule, ultimately yielding succinyl-CoA, a direct intermediate of the Tricarboxylic Acid (TCA) cycle.[1] This replenishment of TCA cycle intermediates is a crucial anaplerotic function, supporting cellular biosynthesis and energy production. In contrast, the complete β-oxidation of even-chain fatty acyl-CoAs like palmitoyl-CoA yields only acetyl-CoA, which enters the TCA cycle but does not replenish its intermediates. Odd-chain fatty acyl-CoAs share the anaplerotic potential with dicarboxylic acids, as their final round of β-oxidation produces one molecule of propionyl-CoA, which is subsequently converted to succinyl-CoA.
The differential metabolic fates have profound implications for cellular processes. The anaplerotic nature of this compound and odd-chain fatty acyl-CoAs can support gluconeogenesis and other biosynthetic pathways that draw intermediates from the TCA cycle. Conversely, the exclusive production of acetyl-CoA from even-chain fatty acids can lead to ketogenesis under conditions of high fat oxidation, a process less favored by the metabolism of anaplerotic fatty acids.
Quantitative Comparison of Metabolic Parameters
While direct, side-by-side quantitative flux analysis of this compound versus other fatty acyl-CoAs is limited in publicly available literature, the following tables summarize key metabolic parameters based on the known pathways of related molecules.
| Parameter | This compound (C13 DCA) | Palmitoyl-CoA (C16:0) | Heptadecanoyl-CoA (C17:0) |
| Primary Site of β-Oxidation | Peroxisomes | Mitochondria | Mitochondria |
| Primary End Products of β-Oxidation | Succinyl-CoA, Acetyl-CoA | Acetyl-CoA | Propionyl-CoA, Acetyl-CoA |
| Anaplerotic Potential | High (replenishes TCA cycle with succinyl-CoA) | None (does not replenish TCA cycle intermediates) | High (replenishes TCA cycle with succinyl-CoA via propionyl-CoA) |
| Ketogenic Potential | Low | High | Low |
Experimental Protocols
A variety of experimental techniques are employed to elucidate the metabolic fate of fatty acyl-CoAs. These methods allow for the quantification of oxidation rates, the identification of metabolic intermediates, and the determination of subcellular localization of metabolic pathways.
Measurement of Fatty Acid β-Oxidation Rate
This protocol is adapted from methods utilizing radiolabeled fatty acids to measure their rate of oxidation in isolated mitochondria or cultured cells.
Materials:
-
Radiolabeled fatty acid (e.g., [1-¹⁴C]Tridecanedioic acid, [1-¹⁴C]Palmitic acid)
-
Cell culture medium or mitochondrial respiration buffer
-
Scintillation cocktail
-
Scintillation counter
-
Perchloric acid
Procedure:
-
Cell/Mitochondria Preparation: Isolate mitochondria or culture cells to a desired confluency.
-
Incubation: Incubate the cells or mitochondria with the radiolabeled fatty acid substrate in an appropriate buffer at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding perchloric acid.
-
Separation of Metabolites: Centrifuge the samples to pellet precipitated protein. The supernatant will contain the acid-soluble metabolites (ASMs), including radiolabeled acetyl-CoA and other short-chain acyl-CoAs produced during β-oxidation.
-
Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the rate of fatty acid oxidation.
Quantification of Acyl-CoA and Acetyl-CoA Levels by Mass Spectrometry
This method provides a quantitative analysis of intracellular acyl-CoA and acetyl-CoA pools.
Materials:
-
Internal standards (e.g., ¹³C-labeled acyl-CoAs)
-
Methanol
-
Acetonitrile
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Lysis and Extraction: Lyse the cells in a cold solvent mixture (e.g., methanol/acetonitrile/water) containing internal standards.
-
Centrifugation: Centrifuge the lysate to pellet cellular debris.
-
Supernatant Collection: Collect the supernatant containing the acyl-CoAs.
-
LC-MS Analysis: Analyze the supernatant using an LC-MS system. The acyl-CoAs are separated by liquid chromatography and detected by mass spectrometry.
-
Quantification: The concentration of each acyl-CoA is determined by comparing its peak area to that of the corresponding internal standard.
Visualizing the Metabolic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the distinct metabolic pathways of this compound and Palmitoyl-CoA.
Caption: Comparative metabolic pathways of this compound and Palmitoyl-CoA.
Caption: Experimental workflow for measuring fatty acid β-oxidation.
Conclusion
The metabolic fate of this compound is markedly different from that of conventional fatty acyl-CoAs. Its primary metabolism in peroxisomes and its anaplerotic contribution to the TCA cycle via succinyl-CoA highlight its unique role in cellular metabolism. These distinct characteristics suggest that dicarboxylic acids could be leveraged for therapeutic purposes, particularly in conditions where mitochondrial dysfunction or TCA cycle intermediate depletion are implicated. Further quantitative metabolic flux analyses are warranted to fully elucidate the comparative bioenergetics and biosynthetic contributions of this compound and other fatty acyl-CoAs in various physiological and pathological states.
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation between the cellular level of long-chain acyl-CoA, peroxisomal beta-oxidation, and palmitoyl-CoA hydrolase activity in rat liver. Are the two enzyme systems regulated by a substrate-induced mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Dicarboxylic Acyl-CoA Levels in Health and Disease: A Focus on Tridecanedioyl-CoA
A comprehensive guide for researchers and drug development professionals on the role of dicarboxylic acyl-CoAs in metabolic disorders, with a particular focus on the theoretical implications of Tridecanedioyl-CoA.
This guide provides a comparative overview of dicarboxylic acyl-CoA levels, with a specific interest in this compound, in healthy versus diseased states. While direct quantitative data for this compound is not extensively available in current literature, this document synthesizes information on related dicarboxylic acids and the analytical methodologies required for their study. This information is crucial for researchers investigating fatty acid oxidation (FAO) disorders and other metabolic diseases.
Data Presentation: Dicarboxylic Acids in Metabolic Disorders
Direct quantitative measurements of this compound in human biological samples are not prominently reported in the reviewed scientific literature. However, studies on various metabolic disorders, particularly fatty acid oxidation defects and peroxisomal disorders, consistently show an abnormal profile of dicarboxylic acids in urine and plasma. These dicarboxylic acids, including odd-chain species, are considered important biomarkers for diagnosing and understanding the pathophysiology of these conditions.[1]
The table below summarizes findings on dicarboxylic aciduria in relevant diseases. It is important to note that "dicarboxylic aciduria" often refers to a general increase in a range of dicarboxylic acids, and specific quantification of each species, especially the longer-chain ones, is not always provided.
| Disease State | Predominant Dicarboxylic Acids Detected | Biological Sample | Key Findings |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | C6-C10 dicarboxylic acids | Urine | Significant elevation of adipic (C6), suberic (C8), and sebacic (C10) acids, particularly during metabolic stress. |
| Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency | C6-C14 dicarboxylic acids | Urine | Increased excretion of a range of medium to long-chain dicarboxylic acids. |
| Peroxisomal Biogenesis Disorders (e.g., Zellweger Syndrome) | Very long-chain fatty acids, C15 and other odd-chain dicarboxylic acids | Plasma, Urine | Accumulation of very long-chain fatty acids and odd-chain dicarboxylic acids due to impaired peroxisomal β-oxidation.[2][3][4][5][6] |
| Fatty Acid Oxidation (FAO) Disorders (General) | C6-C16 dicarboxylic acids | Urine | Dicarboxylic aciduria is a common finding, resulting from the increased flux of fatty acids through the ω-oxidation pathway.[7][8][9][10] |
Experimental Protocols
The accurate quantification of acyl-CoA species, including the theoretical measurement of this compound, requires sensitive and specific analytical methods due to their low abundance and instability. The most widely accepted method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of Dicarboxylic Acyl-CoAs from Biological Tissues
This protocol provides a general framework for the extraction and analysis of dicarboxylic acyl-CoAs from tissue samples.
1. Sample Preparation and Extraction:
-
Tissue Homogenization: Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity. Homogenize the frozen tissue in a pre-chilled extraction solution (e.g., acetonitrile/methanol (B129727)/water 2:2:1 v/v/v) to precipitate proteins and extract metabolites.[11]
-
Internal Standards: Add a known amount of a suitable internal standard, such as a stable isotope-labeled version of the analyte of interest (e.g., 13C-labeled dicarboxylic acyl-CoA) or an odd-chain acyl-CoA not naturally abundant in the sample (e.g., Heptadecanoyl-CoA), to the extraction solution to correct for extraction losses and matrix effects.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet precipitated proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis, such as a mixture of methanol and ammonium (B1175870) acetate (B1210297) solution.[12][13]
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the acyl-CoAs using a reversed-phase liquid chromatography (RPLC) column. A gradient elution with a mobile phase consisting of an aqueous component with an ion-pairing agent (e.g., ammonium acetate) and an organic component (e.g., methanol or acetonitrile) is typically used.[13][14]
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Quantification: Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion of the target dicarboxylic acyl-CoA and a specific product ion generated upon fragmentation. The peak area ratio of the analyte to the internal standard is used to calculate the concentration based on a calibration curve.
Signaling Pathways and Experimental Workflow
Metabolic Pathway of Dicarboxylic Acid Formation
The diagram below illustrates the ω-oxidation pathway, a crucial route for the metabolism of fatty acids that becomes more active when the primary β-oxidation pathway is impaired, leading to the production of dicarboxylic acids.
Caption: ω-Oxidation pathway for dicarboxylic acid synthesis.
Experimental Workflow for Dicarboxylic Acyl-CoA Analysis
The following diagram outlines the key steps in the experimental workflow for the quantitative analysis of dicarboxylic acyl-CoAs from biological samples.
Caption: Workflow for dicarboxylic acyl-CoA quantification.
Conclusion
The study of dicarboxylic acyl-CoAs is critical for advancing our understanding of metabolic diseases. While direct quantitative data for this compound remains elusive in the current body of literature, the established methodologies for acyl-CoA analysis provide a clear path for future investigations. The consistent observation of dicarboxylic aciduria in fatty acid oxidation and peroxisomal disorders underscores the importance of this class of molecules as disease biomarkers. Further research focusing on the precise quantification of a broader range of dicarboxylic acyl-CoAs, including this compound, in various disease states is warranted to elucidate their specific roles in pathophysiology and to explore their potential as therapeutic targets.
References
- 1. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 2. Peroxisomal disorders. Neurodevelopmental and biochemical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinction between peroxisomal bifunctional enzyme and acyl-CoA oxidase deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dysfunctional peroxisomal lipid metabolisms and their ocular manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry and genetics of inherited disorders of peroxisomal fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-Chain Fatty Acid Oxidation Disorders and Current Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portal.ct.gov [portal.ct.gov]
- 10. Pathophysiology of fatty acid oxidation disorders and resultant phenotypic variability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Metabolic Fate of Tridecanedioyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridecanedioyl-CoA is a long-chain dicarboxylic acyl-coenzyme A. While specific experimental data for this compound is limited in publicly available literature, this guide provides an independent verification of its probable metabolic fate based on the established principles of long-chain dicarboxylic acid metabolism. This document compares and contrasts the metabolism of these molecules with their more extensively studied monocarboxylic fatty acid counterparts, offering a valuable resource for researchers investigating fatty acid oxidation and related metabolic pathways. The information presented is based on the general understanding of the metabolism of molecules structurally similar to this compound.
Comparative Analysis of Fatty Acid Metabolism
The metabolism of dicarboxylic acids differs significantly from that of monocarboxylic fatty acids, primarily in the initial activation steps, the primary site of oxidation, and the enzymes involved. The following table summarizes these key differences.
| Feature | Monocarboxylic Fatty Acid Metabolism | Dicarboxylic Acid Metabolism (Generalized) |
| Primary Source | Dietary intake, mobilization from adipose tissue | Omega (ω)-oxidation of monocarboxylic fatty acids in the endoplasmic reticulum. |
| Activation Enzyme | Acyl-CoA Synthetases (ACS) | Dicarboxylyl-CoA Synthetase.[1][2][3] |
| Primary Site of β-Oxidation | Mitochondria | Peroxisomes, with some contribution from mitochondria.[4] |
| Initial β-Oxidation Enzyme | Acyl-CoA Dehydrogenases (e.g., MCAD, LCAD, VLCAD) | Acyl-CoA Oxidases (ACOX).[5][6] |
| Electron Acceptor in First Step | FAD (electrons transferred to the electron transport chain) | O2 (producing H2O2). |
| Transport into Mitochondria | Carnitine Shuttle (CPT1, CACT, CPT2) is essential for long chains. | Can be partially metabolized in peroxisomes first; mitochondrial entry of shortened dicarboxylyl-CoAs can occur, with some evidence suggesting a role for carnitine.[4] |
| Key End Products | Acetyl-CoA, NADH, FADH2 | Acetyl-CoA, Succinyl-CoA, chain-shortened dicarboxylyl-CoAs.[4] |
Metabolic Pathway of a Long-Chain Dicarboxylic Acid
The following diagram illustrates the generalized metabolic pathway of a long-chain dicarboxylic acid, such as Tridecanedioic acid, the precursor to this compound.
Caption: Generalized metabolic pathway of a long-chain dicarboxylic acid.
Experimental Protocols
The following is a representative protocol for studying the metabolism of a long-chain dicarboxylic acid, which could be adapted for this compound. This method utilizes a radiolabeled substrate to trace its metabolic fate.
Objective: To quantify the rate of oxidation of a long-chain dicarboxylic acid in cultured cells.
Materials:
-
Cultured cells (e.g., hepatocytes, fibroblasts)
-
DMEM containing 5 mM glucose and 200 μM carnitine
-
¹⁴C-labeled long-chain dicarboxylic acid (e.g., ¹⁴C-Dodecanedioic acid) complexed to bovine serum albumin (BSA)[4]
-
Mitochondrial inhibitors (e.g., 2 mM KCN or 100 μM etomoxir)[4]
-
Perchloric acid
-
Chloroform/methanol solution
-
Scintillation counter and vials
Procedure:
-
Cell Preparation: Harvest cultured cells and resuspend them in DMEM supplemented with glucose and carnitine.
-
Incubation: Add the ¹⁴C-labeled dicarboxylic acid-BSA complex to the cell suspension to a final concentration of 125 μM.[4] To distinguish between mitochondrial and peroxisomal oxidation, parallel experiments can be performed in the presence of mitochondrial inhibitors.[4]
-
Reaction: Incubate the cell suspension in a shaking water bath at 37°C for 1 hour.[4]
-
Termination: Stop the reaction by adding perchloric acid.
-
Extraction: Centrifuge the samples to pellet precipitated material. Extract the supernatant containing water-soluble ¹⁴C-labeled oxidation products with a chloroform/methanol solution.[4]
-
Quantification: Measure the radioactivity of the aqueous phase using a scintillation counter. Concurrent reactions without cells should be used as blank controls.[4]
-
Data Analysis: Calculate the rate of dicarboxylic acid oxidation based on the amount of radiolabeled water-soluble products generated over time.
Disclaimer: The information provided in this guide is for educational and research purposes only. Specific experimental validation for this compound is required to confirm its metabolic pathway and bioactivity.
References
- 1. Dicarboxylate—CoA ligase - Wikipedia [en.wikipedia.org]
- 2. The microsomal dicarboxylyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The microsomal dicarboxylyl-CoA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate specificities of rat liver peroxisomal acyl-CoA oxidases: palmitoyl-CoA oxidase (inducible acyl-CoA oxidase), pristanoyl-CoA oxidase (non-inducible acyl-CoA oxidase), and trihydroxycoprostanoyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Navigating the Disposal of Tridecanedioyl-CoA: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. While specific disposal protocols for every chemical compound are not always readily available, a comprehensive understanding of general laboratory waste management principles can provide the necessary framework for safely handling substances like Tridecanedioyl-CoA. This guide synthesizes best practices for the disposal of acyl-CoA compounds and other laboratory chemical waste to offer a procedural, step-by-step approach.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE): Proper PPE is the first line of defense against chemical exposure. All personnel handling this compound should be equipped with the following:
| Protective Gear | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedure
The disposal of this compound should be approached systematically, adhering to institutional and regulatory guidelines. The primary principle is to manage and dispose of laboratory waste in a way that maximizes safety and minimizes environmental impact[1].
-
Waste Identification and Segregation:
-
Treat this compound as chemical waste.
-
Do not mix this compound with other waste types unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2] Incompatible chemicals should never be stored in the same container[2].
-
Segregate solid waste (e.g., contaminated consumables like weighing paper, pipette tips) from liquid waste (e.g., solutions containing this compound).
-
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible waste container.[2] The container should be kept closed except when adding waste[1].
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any solvents or other chemicals present in the mixture. The label should also include the date when the waste was first added.
-
-
Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area that does not interfere with normal laboratory operations.
-
It is advisable to use secondary containment, such as a tray, to mitigate potential spills or leaks from the primary container.
-
-
Institutional Disposal Protocol:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.
-
Provide the EHS department with a complete and accurate description of the waste contents.
-
Never dispose of this compound or any other chemical waste down the drain or in the regular trash.
Experimental Protocol Considerations
While no specific experimental protocols for the deactivation of this compound prior to disposal were found, a general best practice is to avoid generating unnecessary waste. This can be achieved through careful planning of experiments to use the minimum amount of chemical required. If a procedure to neutralize or degrade the compound is to be attempted, it should be thoroughly vetted for safety and efficacy, and the resulting products must still be disposed of as chemical waste unless confirmed to be non-hazardous.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
By adhering to these general yet crucial guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific waste management protocols.
References
Personal protective equipment for handling Tridecanedioyl-CoA
Disclaimer: This document provides essential safety and logistical information for handling Tridecanedioyl-CoA based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. Researchers, scientists, and drug development professionals must conduct a thorough, substance-specific risk assessment before commencing any work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is anticipated to share hazards with similar long-chain dicarboxylic acids and their derivatives. Based on safety data for related compounds, this compound may be corrosive to metals, cause severe skin burns and eye damage, and be harmful to aquatic life. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene (consult manufacturer's compatibility chart) | To prevent skin contact and potential burns[1]. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | ANSI Z87.1 certified | To protect eyes from splashes[1]. |
| Face shield | Worn in conjunction with goggles when there is a significant splash hazard | To provide full-face protection from splashes. | |
| Body Protection | Laboratory coat | Flame-resistant, fully buttoned | To protect skin and personal clothing from contamination. |
| Chemical-resistant apron | Recommended when handling larger quantities | To provide an additional layer of protection against spills. | |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | Use a NIOSH-approved respirator with an appropriate cartridge if aerosols may be generated or if working in a poorly ventilated space. | To prevent inhalation of airborne particles or aerosols. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow:
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Donning PPE:
-
Put on all required PPE as outlined in Table 1 before entering the designated handling area.
-
-
Handling:
-
Work within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use compatible labware (e.g., glass, PTFE) to avoid corrosion.
-
Keep containers tightly closed when not in use.
-
-
Spill Management:
-
In case of a spill, evacuate the immediate area.
-
For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
For large spills, follow your institution's emergency procedures.
-
Storage and Disposal Plan
Proper storage and disposal are critical to prevent accidents and environmental contamination.
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Keep containers tightly sealed to prevent degradation and contamination.
-
Store in a corrosive-resistant container.
-
-
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Contaminated materials (e.g., gloves, absorbent pads) should be placed in a sealed, labeled hazardous waste container.
-
Do not dispose of this compound down the drain, as it may be harmful to aquatic life.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
